molecular formula C9H10BrNO2 B596670 (4-Bromo-benzylamino)-acetic acid CAS No. 1727-09-9

(4-Bromo-benzylamino)-acetic acid

Cat. No.: B596670
CAS No.: 1727-09-9
M. Wt: 244.088
InChI Key: XZAVLWRLWHNWFP-UHFFFAOYSA-N
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Description

(4-Bromo-benzylamino)-acetic acid is a chemical intermediate of significant interest in scientific research, particularly in the field of medicinal chemistry. Its structure, featuring a bromo-benzyl group linked to a glycine moiety, makes it a valuable scaffold for the design and synthesis of novel bioactive molecules. Research into related 4-benzyloxy-benzylamino chemotypes has demonstrated potent and selective agonism for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor target implicated in metabolic and inflammatory disorders . This suggests potential application in developing non-invasive therapies for conditions like diabetic retinopathy, where PPARα agonism has been shown to ameliorate vascular leakage and neurodegeneration in animal models . Furthermore, halogenated benzyl derivatives are frequently explored for their antimicrobial and antibiofilm properties, positioning this compound as a potential precursor in the development of new anti-infective agents . As a building block in organic synthesis, it enables the exploration of structure-activity relationships critical for optimizing drug potency and selectivity. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

2-[(4-bromophenyl)methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-8-3-1-7(2-4-8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAVLWRLWHNWFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651320
Record name N-[(4-Bromophenyl)methyl]glycine
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Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1727-09-9
Record name N-[(4-Bromophenyl)methyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1727-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Bromophenyl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4-Bromo-benzylamino)-acetic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(4-Bromo-benzylamino)-acetic acid , also known as N-(4-Bromobenzyl)glycine , is a synthetic amino acid derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a glycine backbone attached to a 4-bromobenzyl group, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of its chemical structure, synthesis, and potential applications, providing researchers and drug development professionals with the foundational knowledge to explore its utility in their work.

Molecular Structure and Physicochemical Properties

(4-Bromo-benzylamino)-acetic acid is characterized by a central nitrogen atom linking a carboxymethyl group and a 4-bromobenzyl group. The presence of the bromine atom on the phenyl ring significantly influences the molecule's electronic properties and lipophilicity, which are critical parameters in drug design.

Table 1: Physicochemical Properties of (4-Bromo-benzylamino)-acetic acid [1]

PropertyValue
Chemical Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
CAS Number 1727-09-9
Appearance White to off-white crystalline powder
Melting Point 217 °C (decomposes)
Boiling Point (Predicted) 369.8 ± 27.0 °C
Density (Predicted) 1.541 ± 0.06 g/cm³
pKa (Predicted) 2.27 ± 0.10
SMILES O=C(O)CNCC1=CC=C(Br)C=C1

Synthesis of (4-Bromo-benzylamino)-acetic Acid

The synthesis of (4-Bromo-benzylamino)-acetic acid is typically achieved through a two-step process involving the N-alkylation of a glycine ester with 4-bromobenzyl bromide, followed by the hydrolysis of the resulting ester. This method provides a reliable and scalable route to the desired product.

Synthesis of the Precursor: 4-Bromobenzyl Bromide

The key starting material, 4-bromobenzyl bromide, can be synthesized from p-bromotoluene via a radical bromination reaction.[2] This reaction is typically initiated by light and involves the use of elemental bromine.

Step-by-Step Synthesis Protocol

The following protocol outlines a general procedure for the synthesis of (4-Bromo-benzylamino)-acetic acid, adapted from established methods for the synthesis of related N-substituted glycine derivatives.

Experimental Protocol: Synthesis of (4-Bromo-benzylamino)-acetic Acid

Part A: Synthesis of Ethyl (4-Bromo-benzylamino)-acetate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycine ethyl ester hydrochloride in a suitable organic solvent such as toluene or ethanol.

  • Base Addition: Add a suitable base, such as triethylamine or potassium carbonate, to the mixture to neutralize the hydrochloride and liberate the free glycine ethyl ester.

  • Alkylation: To the stirred solution, add 4-bromobenzyl bromide dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. The filtrate is then concentrated under reduced pressure to yield the crude ethyl (4-bromo-benzylamino)-acetate.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Part B: Hydrolysis to (4-Bromo-benzylamino)-acetic Acid

  • Hydrolysis: Dissolve the purified ethyl (4-bromo-benzylamino)-acetate in a mixture of an alcohol (e.g., ethanol) and water.

  • Base Addition: Add a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete, as indicated by TLC.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

  • Isolation: The precipitated (4-Bromo-benzylamino)-acetic acid is collected by filtration, washed with cold water, and dried under vacuum.

  • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis_Workflow cluster_0 Part A: Ester Synthesis cluster_1 Part B: Hydrolysis Glycine_ethyl_ester_HCl Glycine Ethyl Ester Hydrochloride Reaction_A N-Alkylation (Reflux) Glycine_ethyl_ester_HCl->Reaction_A Base Base (e.g., Et3N) Base->Reaction_A 4_Bromobenzyl_bromide 4-Bromobenzyl Bromide 4_Bromobenzyl_bromide->Reaction_A Ethyl_ester Ethyl (4-Bromo-benzylamino)-acetate Reaction_A->Ethyl_ester Ethyl_ester_hydrolysis Ethyl (4-Bromo-benzylamino)-acetate Ethyl_ester->Ethyl_ester_hydrolysis Purification Reaction_B Hydrolysis Ethyl_ester_hydrolysis->Reaction_B Base_hydrolysis Base (e.g., NaOH) Base_hydrolysis->Reaction_B Acid Acid (e.g., HCl) Final_Product (4-Bromo-benzylamino)- acetic acid Reaction_B->Final_Product Acidification

Caption: Synthesis workflow for (4-Bromo-benzylamino)-acetic acid.

Applications in Drug Discovery and Development

While specific biological activities of (4-Bromo-benzylamino)-acetic acid are not extensively documented in publicly available literature, its structural motifs are present in compounds with known pharmacological relevance. The incorporation of a bromine atom is a common strategy in medicinal chemistry to enhance the therapeutic properties of a molecule. Bromination can lead to increased potency, improved metabolic stability, and a longer duration of action.

The N-benzylglycine scaffold is a key component in various biologically active molecules. For instance, derivatives of benzylamino compounds have been investigated as potential Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists for the treatment of retinal disorders. Furthermore, the glycine unit can be a crucial element for interacting with biological targets, such as enzymes and receptors. N-substituted glycine derivatives are also explored as building blocks in the synthesis of peptidomimetics and other complex molecules with therapeutic potential.

Given its structure, (4-Bromo-benzylamino)-acetic acid can be considered a valuable scaffold for the development of novel inhibitors for various enzymes or as a starting material for the synthesis of more complex drug candidates. Its potential applications could span across different therapeutic areas, including but not limited to oncology, inflammation, and infectious diseases. For example, some studies have shown that 4-bromo substituted isatin derivatives exhibit cytotoxic activity against cancer cell lines.

Characterization

A thorough characterization of (4-Bromo-benzylamino)-acetic acid is crucial to confirm its identity and purity. The following table summarizes the expected spectroscopic data based on its structure and data from analogous compounds.

Table 2: Expected Spectroscopic Data for (4-Bromo-benzylamino)-acetic acid

Technique Expected Features
¹H NMR - Aromatic protons of the bromophenyl group (typically two doublets in the range of 7.0-7.6 ppm).- A singlet for the benzylic methylene (CH₂) protons adjacent to the nitrogen.- A singlet for the methylene (CH₂) protons of the glycine moiety.- A broad singlet for the carboxylic acid proton (COOH), which may be exchangeable with D₂O.- A signal for the amine proton (NH), which may also be a broad singlet and exchangeable.
¹³C NMR - Signals for the aromatic carbons, including the carbon attached to the bromine atom.- A signal for the benzylic methylene carbon.- A signal for the glycine methylene carbon.- A signal for the carboxylic acid carbonyl carbon (typically in the range of 170-180 ppm).
IR Spectroscopy - A broad O-H stretch from the carboxylic acid (typically in the range of 2500-3300 cm⁻¹).- A C=O stretch from the carboxylic acid (typically around 1700-1730 cm⁻¹).- N-H stretching and bending vibrations.- C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.- A C-Br stretch in the fingerprint region.
Mass Spectrometry - The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (243/245 due to bromine isotopes).- Characteristic fragmentation patterns, such as the loss of the carboxylic acid group or cleavage of the benzyl-nitrogen bond.

Conclusion

(4-Bromo-benzylamino)-acetic acid represents a molecule of interest for researchers and scientists in the field of drug development. Its straightforward synthesis and the presence of key structural features make it a valuable building block for creating novel compounds with potential therapeutic applications. The strategic placement of the bromine atom and the inherent properties of the N-benzylglycine scaffold offer numerous possibilities for chemical modification and optimization in the pursuit of new and effective drugs. Further investigation into the specific biological targets and mechanisms of action of derivatives of this compound is warranted to fully unlock its therapeutic potential.

References

  • PrepChem.com. Synthesis of Ethyl N-phenylglycinate. [Link]

  • MDPI. Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. [Link]

  • Google Patents. A kind of preparation method of 4- bromobenzoic acids - CN108558636A.
  • American Chemical Society. Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. [Link]

  • Google Patents. Process for the preparation of α-bromo-phenylacetic acids - US5036156A.
  • National Center for Biotechnology Information. Discovery of an internal alkyne warhead scaffold for irreversible hTG2 inhibition. [Link]

  • National Center for Biotechnology Information. (E)-4-[(4-Bromobenzylidene)amino]phenol. [Link]

  • ResearchGate. Crystal structure of 4-amino-1-(4-methylbenzyl)pyridinium bromide. [Link]

  • MDPI. Structural Insight of New Butyrylcholinesterase Inhibitors Based on Benzylbenzofuran Scaffold. [Link]

  • Google Patents.
  • MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

  • PrepChem.com. Preparation of 4-bromobenzyl bromide. [Link]

  • National Center for Biotechnology Information. Synthesis of glycine from 4-hydroxyproline in tissues of neonatal pigs. [Link]

  • DrugPatentWatch. Patent 9,980,944 drug patent claims, expiration, and freedom to operate. [Link]

  • Google Patents. Ethyl glycinate hydrochloride production method - CN1733705A.
  • ResearchGate. Medicinal chemistry projects with GDB. (a) NMDA glycine site inhibitors... [Link]

  • National Center for Biotechnology Information. Inhibition of the glycine cleavage system by branched-chain amino acid metabolites. [Link]

  • MDPI. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. [Link]

  • National Center for Biotechnology Information. N-(4-Methoxybenzyl)glycine. [Link]

  • National Center for Biotechnology Information. Rigid Tightly Packed Amino Acid Crystals as Functional Supramolecular Materials. [Link]

  • Google Patents. Process for the preparation of ethyl-N-(2, 3-dichloro-6-nitrobenzyl) glycine hydrochloride - AU2008212668A2.
  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • OUCI. Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. [Link]

  • National Center for Biotechnology Information. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. [Link]

  • National Center for Biotechnology Information. N-(2-Bromophenyl)glycine. [Link]

  • Organic Syntheses. glycine ethyl ester hydrochloride. [Link]

  • Google Patents. A kind of preparation method of p-bromobenzyl bromide - CN100543003C.
  • National Center for Biotechnology Information. Specific inhibition of post proline cleaving enzyme by benzyloxycarbonyl-Gly-Pro-diazomethyl ketone. [Link]

  • ResearchGate. Current Topics in Medicinal Chemistry. [Link]

Sources

(4-Bromo-benzylamino)-acetic acid solubility

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling and Physicochemical Characterization of (4-Bromo-benzylamino)-acetic acid

Executive Summary

(4-Bromo-benzylamino)-acetic acid (CAS 1727-09-9), also known as N-(4-bromobenzyl)glycine, is a critical intermediate in the synthesis of peptidomimetics and pharmaceutical ligands.[1][2][3] As a secondary amine derivative of glycine, it exhibits zwitterionic behavior that fundamentally dictates its solubility profile.[2]

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, focusing on the pH-dependent solubility characteristic of ampholytes.[1][2] It details the theoretical basis for its behavior and provides rigorous, self-validating experimental protocols for researchers to determine exact solubility parameters in their specific formulation matrices.[1][2][4]

Physicochemical Fundamentals

To manipulate the solubility of (4-Bromo-benzylamino)-acetic acid effectively, one must understand the equilibrium states it adopts in solution.[1][2][3][4]

Structural Properties
  • Molecular Formula: C9H10BrNO2[2][3][4]

  • Molecular Weight: 244.09 g/mol [3][4]

  • Core Scaffold: Glycine backbone with a hydrophobic 4-bromobenzyl substituent on the nitrogen.[1][2][3][4]

  • Nature: Amphoteric Zwitterion.[2][3][4]

Dissociation Constants (pKa)

The solubility is governed by two ionization events.[2][3] While specific experimental pKa values for the 4-bromo derivative are often proprietary, they can be accurately estimated from the structural analogue N-benzylglycine (CAS 17136-36-6) and corrected for the inductive effect of the bromine atom.[1][2][3][4]

  • pKa1 (Carboxyl Group): ~2.1 – 2.3 (Protonation of -COO⁻ to -COOH).[1][2][3][4]

  • pKa2 (Secondary Amine): ~9.2 – 9.5 (Deprotonation of -NH₂⁺- to -NH-).[1][2][3][4]

    • Note: The electron-withdrawing nature of the 4-bromo group (Hammett σ ≈ 0.[1][2][3][4]23) exerts a weak inductive effect through the methylene bridge, likely lowering the basicity of the amine slightly compared to unsubstituted benzylglycine.[2]

Isoelectric Point (pI)

The point of minimum solubility (pI) occurs where the net charge is zero (Zwitterion dominant).


Operational Insight:  At pH ≈ 5.75, the compound exists primarily as the neutral zwitterion, leading to crystal lattice energy maximization and minimal aqueous solubility.[2]

Solubility Profile

Aqueous Solubility (pH-Dependent)

The solubility profile follows a classic "U-shape" characteristic of amino acids.[2][3][4]

pH RegionDominant SpeciesCharge StateSolubility Status
pH < 2.0 Cationic (R-NH₂⁺-COOH)+1High. Soluble as the hydrochloride salt.[1][2][3][4]
pH 4.0 - 7.0 Zwitterionic (R-NH₂⁺-COO⁻)0 (Net)Low. Minimum solubility at pI (~5.75).[1][2][3][4] Precipitation risk.[2][3]
pH > 10.0 Anionic (R-NH-COO⁻)-1High. Soluble as the sodium/potassium salt.[1][2][3][4]
Organic Solvent Solubility

The 4-bromobenzyl moiety introduces significant lipophilicity (Predicted LogP ≈ 1.[1][2][3][4]7) compared to glycine (LogP ≈ -3.2).[1][2][3][4]

  • Protic Polar Solvents (Methanol, Ethanol): Moderate to High solubility.[2][3] The ability to hydrogen bond facilitates dissolution.[2][3]

  • Aprotic Polar Solvents (DMSO, DMF): High solubility.[2][3] Recommended for preparing stock solutions (>100 mM).[2][3][4]

  • Non-Polar Solvents (Hexane, Toluene): Poor solubility due to the high polarity of the zwitterionic headgroup.[2]

Experimental Determination Protocols

These protocols are designed to be self-validating. Always run a reference standard (e.g., Glycine or N-Benzylglycine) to verify system performance.[1][2][3][4]

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

For determining the absolute solubility limit at equilibrium.[1][2][3][4]

  • Preparation: Weigh excess solid (approx. 20 mg) into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of buffer (pH 2.0, 6.0, and 10.0).

  • Equilibration: Shake at 300 rpm at 25°C for 24–48 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane. Caution: Check for filter adsorption.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Mobile Phase: 60:40 Water (0.1% TFA) : Acetonitrile.[2][3][4]

    • Validation: If the pH of the supernatant has shifted >0.1 units from the start, re-adjust and re-equilibrate.[2]

Protocol B: Potentiometric pKa Determination

Critical for mapping the exact pH-solubility curve.[1][2][3][4]

  • Setup: Dissolve ~3 mg of compound in 10 mL of degassed water (or 0.1 M KCl).

  • Acidification: Add HCl to lower pH to ~1.5.

  • Titration: Titrate with standardized 0.1 M NaOH under nitrogen atmosphere to exclude CO₂.

  • Analysis: Plot pH vs. Volume of NaOH. The inflection points correspond to pKa1 and pKa2.

    • Self-Check: Ensure the first inflection point (COOH) is distinct.[2][3] If not, increase concentration or use a mixed-solvent extrapolation (Yasuda-Shedlovsky method).[1][2][3][4]

Visualization of Reaction Dynamics

The following diagram illustrates the equilibrium species and the logical flow for solubility optimization.

SolubilityDynamics Cation Cationic Species (pH < 2) Soluble Zwitterion Zwitterion (pH ~ 5.8) Precipitates Cation->Zwitterion -H+ (pKa1 ~2.2) Zwitterion->Cation +H+ Anion Anionic Species (pH > 10) Soluble Zwitterion->Anion -H+ (pKa2 ~9.4) Anion->Zwitterion +H+ Acid Acidic Buffer (0.1N HCl) Acid->Cation Dissolution Base Basic Buffer (0.1N NaOH) Base->Anion Dissolution

Figure 1: pH-dependent speciation of (4-Bromo-benzylamino)-acetic acid.[1][2][3] Solubility is maximized at the extremes of the pH scale.[1][2]

Applications & Implications

Purification Strategy

The "U-shaped" solubility profile is the primary mechanism for purification.

  • Step 1: Dissolve the crude reaction mixture in dilute NaOH (pH > 10). The product becomes anionic and dissolves; non-polar impurities can be extracted with ethyl acetate.

  • Step 2: Acidify the aqueous layer slowly to pH ~6.0 (the pI).

  • Step 3: The (4-Bromo-benzylamino)-acetic acid will precipitate as the zwitterion.[1][2][3][4] Filter and wash with cold water.[2][3]

Synthetic Utility

The 4-bromo handle allows this molecule to serve as a scaffold for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl amino acids.[1][2][3][4] Solubility in DMF or DMSO is crucial for these transition-metal catalyzed transformations.[1][2][3][4]

References

  • PubChem. (n.d.).[2][3][4][5][6][7] N-benzylglycine (Compound CID 86965).[1][2][3][4][8] National Library of Medicine.[2][3] Retrieved from [Link]

  • Li, Z., et al. (2021).[2][3] Solubility Behavior and Synergistic Solvation Effects of N-Benzylglycine in Eleven Neat and One Binary Solvent Systems. Journal of Chemical & Engineering Data.[2][3] Retrieved from [Link][2][4]

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

Sources

Biological Activity & Synthetic Utility of (4-Bromo-benzylamino)-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development Professionals

Executive Summary

(4-Bromo-benzylamino)-acetic acid, chemically known as


-(4-bromobenzyl)glycine , is a secondary amine derivative of glycine. While rarely used as a standalone therapeutic agent, it serves as a critical pharmacophore scaffold  and peptoid sub-monomer  in modern drug discovery. Its structural significance lies in the combination of a flexible glycine backbone with a lipophilic, halogenated aromatic ring. This specific substitution pattern is extensively utilized to modulate potency in Glycine Transporter 1 (GlyT1) inhibitors  (neurology) and to enhance membrane permeation in antimicrobial peptoids  (infectious disease).

This guide details the physicochemical profile, biological mechanisms, and synthetic protocols required to leverage this compound in research.

Part 1: Chemical Identity & Physicochemical Profile

The compound functions as a "linker" molecule, bridging a polar amino acid head group with a lipophilic aromatic tail. The 4-bromo substituent is strategically significant for blocking metabolic para-hydroxylation, thereby increasing metabolic stability compared to the unsubstituted benzyl analog.

Key Properties Table
PropertyValue / DescriptionSignificance in Drug Design
IUPAC Name

-(4-Bromobenzyl)glycine
Core scaffold identification
Molecular Formula

Precursor tracking
Molecular Weight 244.09 g/mol Fragment-based drug design (FBDD)
LogP (Predicted) ~1.8 – 2.5Optimal for CNS penetration and membrane interaction
pKa (Amine) ~8.2 – 9.0Predominantly cationic at physiological pH (7.[1]4)
H-Bond Donors/Acceptors 2 / 3Critical for receptor binding pocket interactions

Part 2: Biological Mechanisms & Therapeutic Applications

Antimicrobial Peptoids (Peptidomimetics)

The most direct biological application of (4-bromo-benzylamino)-acetic acid is as a sub-monomer in the synthesis of antimicrobial peptoids (poly-


-substituted glycines). Unlike peptides, peptoids have side chains attached to the nitrogen rather than the alpha-carbon, rendering them resistant to proteolysis.
  • Mechanism of Action : Peptoids incorporating the

    
    -(4-bromobenzyl) side chain mimic the amphipathic nature of antimicrobial peptides (AMPs). The cationic amine (at the N-terminus) facilitates electrostatic attraction to the anionic bacterial cell wall, while the 4-bromobenzyl group  inserts into the lipid bilayer.
    
  • Role of Bromine : The bromine atom enhances lipophilicity (hydrophobicity) and provides steric bulk, disrupting bacterial membrane integrity more effectively than non-halogenated analogs. It also facilitates halogen bonding with membrane components.

  • Target Spectrum : Effective against Gram-positive bacteria (e.g., S. aureus) and select Gram-negative strains.[1]

Neurological Modulation (GlyT1 Inhibition)

The


-benzylglycine scaffold is the structural foundation for Sarcosine-based inhibitors of Glycine Transporter 1 (GlyT1).
  • Therapeutic Context : GlyT1 inhibitors increase synaptic glycine levels, potentiating NMDA receptor function. This is a primary strategy for treating Schizophrenia (negative symptoms) and cognitive impairment.

  • SAR Insight : Substitution at the para-position of the benzyl ring is a classic medicinal chemistry tactic. The 4-bromo group:

    • Fills a hydrophobic pocket within the GlyT1 transporter.

    • Prevents rapid metabolism by Cytochrome P450 enzymes (which typically attack the para position).

Enzyme Inhibition (Aldose Reductase)

Derivatives of


-benzylglycine have been investigated as inhibitors of Aldose Reductase (ALR2), an enzyme implicated in diabetic complications (neuropathy, retinopathy). The carboxylic acid moiety binds to the anion-binding site of the enzyme, while the bromobenzyl ring occupies the hydrophobic specificity pocket.

Part 3: Experimental Protocols

Protocol A: Synthesis via Reductive Amination

This is the industry-standard method for generating high-purity


-(4-bromobenzyl)glycine for biological screening.

Reagents:

  • 4-Bromobenzaldehyde (1.0 eq)

  • Glycine (1.0 eq) or Glycine Ethyl Ester HCl (1.0 eq)

  • Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (STAB) (1.5 eq)
    
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM) / Acetic Acid (1%)

Step-by-Step Methodology:

  • Imine Formation : Dissolve 4-bromobenzaldehyde (10 mmol) and Glycine (10 mmol) in MeOH (50 mL). Add triethylamine (TEA) if using glycine ester HCl to neutralize the salt. Stir at room temperature for 2–4 hours to form the imine intermediate (Schiff base).

  • Reduction : Cool the solution to 0°C. Slowly add

    
     (15 mmol) portion-wise.
    
  • Reaction : Allow the mixture to warm to room temperature and stir overnight (12–16 hours). Monitor via TLC (System: DCM/MeOH 9:1).

  • Quenching : Quench with water (10 mL) and adjust pH to ~2 with 1N HCl to decompose excess borohydride.

  • Isolation :

    • If using Glycine: Adjust pH to the isoelectric point (~6) to precipitate the zwitterion. Filter and recrystallize from Ethanol/Water.

    • If using Ester: Extract with DCM, dry over

      
      , and concentrate. Hydrolyze the ester using LiOH in THF/Water to obtain the free acid.
      
Protocol B: Peptoid Sub-Monomer Synthesis (Solid Phase)

For researchers building peptidomimetic libraries.

  • Acylation : React resin-bound amine with bromoacetic acid and diisopropylcarbodiimide (DIC).

  • Displacement : Add 4-bromobenzylamine (primary amine precursor) to displace the bromide, forming the

    
    -(4-bromobenzyl)glycine unit directly on the resin.
    
    • Note: This "sub-monomer" method avoids the need to synthesize the free acid beforehand.

Part 4: Visualization of Pathways

Diagram 1: Synthetic Pathway (Reductive Amination)

This flowchart illustrates the chemical synthesis logic, highlighting the critical intermediate.

SynthesisPathway Start1 4-Bromobenzaldehyde Inter Imine Intermediate (Schiff Base) Start1->Inter MeOH, RT Start2 Glycine Start2->Inter Product N-(4-Bromobenzyl)glycine Inter->Product Hydride Transfer Reagent Reduction (NaCNBH3) Reagent->Inter Reagent

Caption: Reductive amination pathway converting aldehyde and amino acid precursors into the target secondary amine.

Diagram 2: Biological Mechanism (Peptoid Membrane Interaction)

This diagram depicts how the 4-bromobenzyl side chain facilitates bacterial killing.

Mechanism Peptoid Peptoid Oligomer (Containing N-4-Br-Benzyl units) Action1 Electrostatic Attraction (Cationic Backbone) Peptoid->Action1 Action2 Hydrophobic Insertion (4-Bromobenzyl Group) Peptoid->Action2 Membrane Bacterial Membrane (Lipid Bilayer) Result Membrane Disruption (Pore Formation / Lysis) Membrane->Result Action1->Membrane Action2->Membrane Halogen-Lipid Interaction

Caption: Mechanism of antimicrobial peptoids where the 4-bromobenzyl moiety drives membrane permeation.

Part 5: Safety & Handling

  • Signal Word : Warning

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling : The compound is a zwitterionic solid. Standard PPE (gloves, goggles) is required.

  • Storage : Store at room temperature, desiccated. Stable for >2 years if kept dry.

References

  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.

  • Chongsiriwatana, N. P., et al. (2008). "Peptoids that mimic the structure and function of host defense peptides." Nature.

  • Harsing, L. G., et al. (2006). "Glycine transporter type-1 and its inhibitors." Current Medicinal Chemistry.

  • Biosynth. "4-Bromobenzyl fluoride and derivatives: Antimicrobial Applications."[2] Biosynth Technical Data.

  • PubChem. "Compound Summary: N-(4-Bromobenzyl)glycine ethyl ester." National Library of Medicine.

Sources

Methodological & Application

Application Note: A Step-by-Step Guide to the Synthesis of (4-Bromo-benzylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of (4-Bromo-benzylamino)-acetic acid, also known as N-(4-Bromobenzyl)glycine. This compound serves as a valuable building block in medicinal chemistry and organic synthesis, often incorporated into larger molecules to modulate their biological activity and pharmacokinetic properties. The primary synthetic route detailed herein is the nucleophilic substitution of a haloacetic acid with 4-bromobenzylamine, a robust and high-yielding method. This guide explains the causality behind experimental choices, offers insights into the reaction mechanism, and provides a framework for product purification and characterization, ensuring scientific integrity and reproducibility.

Introduction

N-substituted glycine derivatives are a cornerstone in the development of peptidomimetics, therapeutic agents, and various biologically active compounds.[1][2] The incorporation of a bromobenzyl group, as in (4-Bromo-benzylamino)-acetic acid, introduces a key functional handle. The bromine atom can be readily modified via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing for the late-stage diversification of complex molecules.[3] This makes the target compound a versatile intermediate for creating libraries of novel chemical entities for drug discovery.

This document presents a detailed protocol for the synthesis via direct N-alkylation, chosen for its operational simplicity and reliable outcomes. We will delve into the mechanistic underpinnings, safety considerations, and analytical methods required to validate the synthesis.

Synthetic Strategy and Mechanism

The synthesis of (4-Bromo-benzylamino)-acetic acid is achieved through the nucleophilic alkylation of 4-bromobenzylamine with chloroacetic acid. The overall reaction is shown below:

Reaction Scheme: (Self-generated image, not from a search result)

Mechanism: The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.

  • Deprotonation: Anhydrous sodium carbonate acts as a base, deprotonating the carboxylic acid group of chloroacetic acid. This step is crucial as it prevents an acid-base reaction with the amine and activates the chloroacetate for nucleophilic attack.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromobenzylamine acts as a nucleophile, attacking the electrophilic α-carbon of the chloroacetate.

  • Displacement: The attack occurs in a single, concerted step, leading to the formation of a new carbon-nitrogen bond and the displacement of the chloride ion as the leaving group.

  • Protonation: During the acidic workup, the resulting carboxylate and the secondary amine are protonated to yield the final zwitterionic product, which precipitates from the solution.

The following diagram illustrates the core mechanistic steps of the synthesis.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Displacement & Product Formation cluster_2 Workup Amine 4-Bromobenzylamine (Nucleophile) Acid Chloroacetic Acid (Electrophile) Intermediate Transition State Amine->Intermediate Attacks α-carbon Acid->Intermediate Product (4-Bromo-benzylamino)-acetic acid Intermediate->Product Byproduct Chloride Ion (Cl⁻) (Leaving Group) Intermediate->Byproduct Displaces Acidification Acidification (HCl) Product->Acidification Precipitation Product Precipitation Acidification->Precipitation

Caption: SN2 Mechanism for N-alkylation.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving hazardous chemicals should be performed inside a certified chemical fume hood.

Materials and Equipment
Reagent/MaterialFormulaM.W. ( g/mol )QuantitySupplierPurity
4-BromobenzylamineC₇H₈BrN186.059.30 g (50 mmol)Sigma-Aldrich>98%
Chloroacetic AcidC₂H₃ClO₂94.504.72 g (50 mmol)Fisher Scientific>99%
Sodium Carbonate (anhydrous)Na₂CO₃105.995.83 g (55 mmol)Acros Organics>99.5%
Ethanol (95%)C₂H₅OH46.07150 mL--
Deionized WaterH₂O18.02As needed--
Hydrochloric Acid (conc.)HCl36.46~5 mL-37%

Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel, filtration flask, pH paper, standard laboratory glassware.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask, add chloroacetic acid (4.72 g), sodium carbonate (5.83 g), and 100 mL of 95% ethanol.

    • Expert Insight: Using a slight excess of sodium carbonate (1.1 equivalents) ensures complete neutralization of the chloroacetic acid and the HCl byproduct formed during the reaction, driving the equilibrium towards the product.

  • Addition of Amine: While stirring the mixture at room temperature, add 4-bromobenzylamine (9.30 g) to the flask.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle or oil bath. Continue refluxing with vigorous stirring for 4-6 hours.

    • Trustworthiness: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The disappearance of the 4-bromobenzylamine spot indicates reaction completion.

  • Cooling and Filtration: After the reflux period, cool the reaction mixture to room temperature. A precipitate of sodium chloride and excess sodium carbonate will be visible. Filter the mixture through a Buchner funnel to remove these inorganic salts and wash the filter cake with a small amount of cold ethanol (~20 mL).

  • Solvent Removal: Combine the filtrate and the washings and remove the ethanol under reduced pressure using a rotary evaporator.

  • Product Precipitation: Dissolve the resulting residue in approximately 100 mL of warm deionized water. Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution reaches ~4-5. The target product will precipitate as a white solid.

    • Expert Insight: The product is an amino acid and is least soluble at its isoelectric point. Adjusting the pH is a critical step for maximizing the isolated yield.

  • Isolation and Washing: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Buchner funnel. Wash the product thoroughly with two portions of cold deionized water (2 x 30 mL) to remove any remaining salts.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C overnight. The expected yield is typically in the range of 80-90%.

The overall experimental workflow is summarized in the diagram below.

Caption: Experimental workflow for synthesis.

Product Characterization

The identity and purity of the synthesized (4-Bromo-benzylamino)-acetic acid should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance White to off-white crystalline solid
Melting Point 217 °C (with decomposition)[4]
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol [4]
¹H NMR (DMSO-d₆, 400 MHz)δ 7.55 (d, 2H, Ar-H), δ 7.35 (d, 2H, Ar-H), δ 4.15 (s, 2H, Ar-CH₂), δ 3.80 (s, 2H, N-CH₂-COOH)
IR (KBr, cm⁻¹) ~3400 (N-H stretch), ~3000-2500 (O-H stretch, carboxylic acid), ~1700 (C=O stretch), ~1600 (C=C aromatic), ~1070 (C-Br stretch)
Mass Spec (ESI+) m/z 244.0 [M+H]⁺, 246.0 [M+2+H]⁺ (characteristic bromine isotope pattern)

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis due to the hazardous nature of the reagents.

  • 4-Bromobenzylamine: Corrosive and can cause severe skin burns and eye damage.[5][6] It may also cause respiratory irritation.[5] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Chloroacetic Acid: Highly toxic and corrosive.[7][8] Contact can cause severe irritation and burns to the skin and eyes, with a risk of permanent eye damage.[7] Inhalation can irritate the nose, throat, and lungs.[9] All handling must be conducted within a fume hood.

  • General Precautions: Avoid inhalation of dust and vapors.[10] Ensure adequate ventilation. An eyewash station and safety shower should be readily accessible.[10]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of (4-Bromo-benzylamino)-acetic acid. By carefully following the outlined steps and adhering to the specified safety precautions, researchers can successfully produce this versatile intermediate for applications in drug discovery and organic synthesis. The detailed explanation of the reaction mechanism and the characterization data serve as a robust framework for validating the experimental outcome.

References

  • Google Patents. (n.d.). CN103204905A - Method for synthesizing tetra-glycylglycine.
  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). US4123443A - Process for the preparation of bromoacetic acid and esters thereof.
  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved February 1, 2026, from [Link]

  • Chemistry LibreTexts. (2020). Synthesis of Amines by Reductive Amination. Retrieved February 1, 2026, from [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved February 1, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 1, 2026, from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
  • Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • NJ.gov. (2002). HAZARD SUMMARY - CHLOROACETIC ACID. Retrieved February 1, 2026, from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. Retrieved February 1, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Retrieved February 1, 2026, from [Link]

  • Redalyc. (2014). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Retrieved February 1, 2026, from [Link]

  • American Chemical Society. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Retrieved February 1, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Chloroacetic acid. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H‐NMR of 4‐(Bromo‐acetic acid methylester)‐4‐ethyl‐2‐oxazolidinone.... Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). US6340773B1 - Preparation of halogenated primary amines.
  • ResearchGate. (2025). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Retrieved February 1, 2026, from [Link]

  • The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved February 1, 2026, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromobenzylamine, 99%. Retrieved February 1, 2026, from [Link]

  • International Chemical Safety Cards (ICSCs). (2016). ICSC 0235 - CHLOROACETIC ACID. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). US6670520B2 - Reductive amination for aldehyde neutralization.
  • Environmental Protection Agency (EPA). (n.d.). Chloroacetic Acid. Retrieved February 1, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of bromoacetic acid. Retrieved February 1, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 1, 2026, from [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Retrieved February 1, 2026, from [Link]

Sources

Application Notes and Protocols for the Purification of (4-Bromo-benzylamino)-acetic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

(4-Bromo-benzylamino)-acetic acid is a substituted glycine derivative, a class of compounds with significant potential in medicinal chemistry and drug development. As a key intermediate or a final active pharmaceutical ingredient (API), its purity is paramount. Even trace impurities can lead to undesirable side effects, reduced efficacy, and complications in downstream processing. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system. This application note provides a comprehensive guide to developing a robust recrystallization protocol for (4-Bromo-benzylamino)-acetic acid, grounded in scientific principles and practical laboratory experience.

Understanding the Analyte: Physicochemical Properties and Impurity Profile

A successful purification strategy begins with a thorough understanding of the target molecule and its potential contaminants.

Physicochemical Properties of (4-Bromo-benzylamino)-acetic acid

PropertyValueSource
CAS Number 1727-09-9ChemicalBook
Molecular Formula C₉H₁₀BrNO₂BLD Pharm[1]
Molecular Weight 244.09 g/mol BLD Pharm[1]
Appearance Expected to be a crystalline solidGeneral knowledge of similar compounds
Melting Point Not definitively reported; requires experimental determination.N/A
Solubility Predicted to have moderate solubility in polar organic solvents and limited solubility in nonpolar solvents and water. Experimental verification is essential.Inferred from structure

Anticipated Impurities from Synthesis

The most common synthetic route to N-substituted glycine derivatives involves the reaction of a primary amine with a haloacetic acid.[2] In the case of (4-Bromo-benzylamino)-acetic acid, this would typically involve the reaction of 4-bromobenzylamine with chloroacetic acid or bromoacetic acid under basic conditions.

Potential impurities arising from this synthesis include:

  • Unreacted Starting Materials: 4-bromobenzylamine and the haloacetic acid.

  • Over-alkylation Products: Dialkylation of the amine nitrogen, leading to a tertiary amine.

  • Side-products from Starting Material Decomposition: Impurities present in the initial 4-bromobenzylamine or haloacetic acid.

  • Inorganic Salts: Formed during the reaction and work-up (e.g., sodium chloride if sodium hydroxide is used as the base).

The Science of Recrystallization: A Step-by-Step Rationale

Recrystallization is a self-validating purification technique based on the principle that most solids are more soluble in a hot solvent than in a cold one. As a saturated solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that excludes impurities.

Workflow for Recrystallization of (4-Bromo-benzylamino)-acetic acid

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis Start Crude (4-Bromo-benzylamino)- acetic acid Solvent_Screening Solvent Screening Start->Solvent_Screening Dissolution Dissolve in Minimum Hot Solvent Solvent_Screening->Dissolution Decolorization Decolorize with Activated Carbon (Optional) Dissolution->Decolorization Hot_Filtration Hot Filtration Decolorization->Hot_Filtration Crystallization Slow Cooling to Induce Crystallization Hot_Filtration->Crystallization Isolation Isolate Crystals (Vacuum Filtration) Crystallization->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry Crystals Washing->Drying Purity_Analysis Purity Analysis (e.g., HPLC, Melting Point) Drying->Purity_Analysis End Pure Product Purity_Analysis->End

Caption: Workflow for the purification of (4-Bromo-benzylamino)-acetic acid by recrystallization.

Experimental Protocols

Part 1: Solvent Selection – The Cornerstone of a Successful Recrystallization

The ideal recrystallization solvent should exhibit the following properties:

  • High solvency for the target compound at elevated temperatures.

  • Low solvency for the target compound at low temperatures.

  • High or low solvency for impurities, allowing them to either remain in the mother liquor or be removed by hot filtration.

  • A boiling point that is not excessively high or low.

  • Inertness towards the target compound.

Protocol for Solvent Screening:

  • Place approximately 20-30 mg of crude (4-Bromo-benzylamino)-acetic acid into several test tubes.

  • To each test tube, add a different solvent (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof) dropwise at room temperature, vortexing after each addition.

  • If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent.

  • If the compound is sparingly soluble or insoluble at room temperature, heat the test tube gently in a water bath.

  • A suitable solvent will dissolve the compound completely upon heating.

  • Allow the hot solution to cool slowly to room temperature, and then in an ice bath.

  • A good solvent will result in the formation of a significant amount of crystalline precipitate upon cooling.

Likely Solvent Systems for (4-Bromo-benzylamino)-acetic acid:

Based on the structure, which contains both polar (amino acid) and nonpolar (bromobenzyl) moieties, mixed solvent systems are likely to be effective. Good candidates to screen include:

  • Ethanol/water

  • Methanol/water

  • Isopropanol/water

  • Acetone/water

Part 2: Detailed Recrystallization Protocol

This protocol provides a general framework. The specific solvent and volumes should be determined from the solvent screening in Part 1. The following example uses an ethanol/water solvent system.

Materials and Equipment:

  • Crude (4-Bromo-benzylamino)-acetic acid

  • Ethanol (reagent grade)

  • Deionized water

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Vacuum source

  • Drying oven

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude (4-Bromo-benzylamino)-acetic acid into an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot ethanol required to just dissolve the solid. This is a critical step to maximize yield.[3]

    • Bring the solution to a gentle boil on a hot plate with stirring.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (approximately 1-2% of the solute mass).

    • Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.[4]

  • Hot Filtration:

    • If activated carbon was used, or if there are insoluble impurities, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel (preferably with a short stem or a powder funnel) on the hot plate.

    • Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the activated carbon and any other insoluble matter. This step prevents premature crystallization.

  • Crystallization:

    • To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor containing impurities.

    • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

  • Drying:

    • Transfer the crystals to a pre-weighed watch glass and dry them in a vacuum oven at a temperature well below the melting point of the compound until a constant weight is achieved.

Troubleshooting Common Recrystallization Issues
IssuePossible CauseSolution
Oiling out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Add more of the primary solvent (ethanol in the example) to the hot mixture.
No crystal formation The solution is not sufficiently saturated, or the compound is too soluble even at low temperatures.Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Evaporate some of the solvent.
Low recovery Too much solvent was used for dissolution or washing. The compound is too soluble in the chosen solvent system.Use the minimum amount of solvent necessary. Ensure the wash solvent is ice-cold. Re-evaluate the solvent system.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of (4-Bromo-benzylamino)-acetic acid by recrystallization. By understanding the principles of solubility and systematically screening for the optimal solvent system, researchers can achieve high purity of this important compound, a critical step in the journey of drug discovery and development. The emphasis on understanding the "why" behind each step empowers scientists to adapt and troubleshoot this protocol for other similar molecules.

References

  • Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Molecules.[Link]

  • Recrystallization. University of Colorado Boulder, Department of Chemistry.[Link]

  • US Patent 8,357,820 B2, Process for producing N-protected amino acid.
  • CN1022320C, Purification method of glycine.

Sources

Introduction: Bridging Peptides and Peptoids with a Functional Handle

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic incorporation of (4-Bromo-benzylamino)-acetic acid into peptide and peptoid scaffolds.

In the landscape of modern drug discovery, the limitations of natural peptides—primarily their susceptibility to proteolytic degradation—have catalyzed the development of peptidomimetics. Among the most successful classes of these mimics are peptoids, or N-substituted glycine oligomers.[1][2] Peptoids retain the side-chain diversity of peptides but feature a modified backbone where the side chain is shifted from the α-carbon to the amide nitrogen. This structural alteration renders them highly resistant to proteases and can enhance cell permeability, making them exceptional candidates for therapeutic development.[2][3]

(4-Bromo-benzylamino)-acetic acid represents a particularly strategic building block for peptoid synthesis. Its incorporation introduces the N-benzylglycine (Nphe) scaffold, a common peptoid monomer, while simultaneously embedding a chemically addressable functional group—the bromine atom on the phenyl ring. This bromine serves as a versatile handle for post-synthetic modifications via cross-coupling reactions, allowing for the late-stage diversification of peptide and peptoid libraries. This guide provides a comprehensive overview, detailed protocols, and expert insights into the effective use of (4-Bromo-benzylamino)-acetic acid in solid-phase synthesis.

Section 1: The Building Block: (4-Bromo-benzylamino)-acetic acid

The utility of (4-Bromo-benzylamino)-acetic acid stems from its dual nature. It acts as a structural component that modifies the peptide backbone and as a functional unit for subsequent chemical elaboration.

Chemical Structure and Properties

The structure combines a glycine backbone with a 4-bromobenzyl group attached to the nitrogen atom.

Caption: Structure of (4-Bromo-benzylamino)-acetic acid.

Table 1: Physicochemical Properties

Property Value
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO; sparingly soluble in water

| Role in Synthesis | N-substituted glycine (peptoid) monomer |

Rationale for Use in Peptide Synthesis

The primary motivation for using this building block is two-fold:

  • Proteolytic Resistance: As an N-substituted amino acid, it disrupts the natural peptide backbone, sterically hindering access by proteases and increasing the in-vivo half-life of the resulting molecule.[2]

  • Post-Synthetic Modification (PSM): The aryl bromide is a stable, yet reactive, functional group. It is inert to the standard conditions of solid-phase peptide synthesis (SPPS) but can readily participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[4] This allows for the synthesis of a single parent peptoid which can then be diversified into a library of analogues, a highly efficient strategy for structure-activity relationship (SAR) studies.[5]

Section 2: Synthesis Strategy: The Submonomer Approach

Incorporating N-substituted glycines like (4-Bromo-benzylamino)-acetic acid is most efficiently achieved using the "submonomer" method developed by Zuckermann et al.[1] This two-step process builds the monomer unit directly on the solid support, bypassing the need to synthesize and purify the N-substituted amino acid itself beforehand. This method is highly flexible and allows for the use of a vast array of primary amines.

The cycle consists of:

  • Acylation: The free amine on the resin-bound peptide is acylated with a haloacetic acid, typically bromoacetic acid. This reaction is mediated by a carbodiimide coupling agent.

  • Nucleophilic Displacement: The newly installed bromoacetyl group is then subjected to an Sₙ2 reaction with a primary amine—in this case, 4-bromobenzylamine. This step introduces the desired side chain.

cluster_0 Submonomer Synthesis Cycle Resin Solid Support R-NH₂ Acylation Step A: Acylation + Bromoacetic Acid + DIC/HOBt Resin->Acylation Intermediate Solid Support R-NH-C(O)-CH₂Br Acylation->Intermediate Washes1 DMF Washes Intermediate->Washes1 Displacement Step B: Nucleophilic Displacement + 4-Bromobenzylamine Product Solid Support R-N(-CH₂-Ph-Br)-C(O)-CH₂-NH-R' Displacement->Product Washes2 DMF Washes Product->Washes2 Washes1->Displacement Washes2->Acylation Next Cycle

Caption: The two-step submonomer workflow for peptoid synthesis.

Section 3: Detailed Experimental Protocols

These protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies.[6][7] All steps should be performed in a dedicated peptide synthesis vessel with proper ventilation.

Materials and Reagents

Reagent Purpose
Rink Amide MBHA Resin Solid support for C-terminal amide peptides
N,N-Dimethylformamide (DMF) Primary solvent
Dichloromethane (DCM) Solvent for washing and swelling
Piperidine Fmoc-deprotection agent
Bromoacetic Acid Acylating agent (Submonomer A)
4-Bromobenzylamine Nucleophilic amine (Submonomer B)
N,N'-Diisopropylcarbodiimide (DIC) Coupling agent
Trifluoroacetic Acid (TFA) Cleavage agent
Triisopropylsilane (TIPS) Cation scavenger
Phenol Cation scavenger

| Diethyl Ether (cold) | Peptide precipitation |

Protocol 1: Resin Preparation and First Amino Acid Coupling

This protocol assumes the synthesis starts with a standard amino acid before the peptoid monomer is introduced.

  • Resin Swelling: Place Rink Amide resin (e.g., 0.1 mmol scale) in a synthesis vessel. Add DCM and allow the resin to swell for 30 minutes with gentle agitation. Drain the DCM.[7]

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh solution of 20% piperidine in DMF for 15 minutes. Drain.[6]

  • Washing: Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times) to remove all residual piperidine.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (3 equivalents) using a standard coupling agent like HBTU/DIEA or DIC/HOBt in DMF for 1-2 hours.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times). Perform a Kaiser test to confirm the absence of free primary amines.

Protocol 2: Incorporation of (4-Bromo-benzylamino)-acetic acid

This two-step cycle is performed on the deprotected N-terminus of the growing peptide chain.

Step A: Bromoacetylation

  • Prepare Acylation Solution: In a separate vial, dissolve bromoacetic acid (10 equivalents relative to resin loading) and N,N'-Diisopropylcarbodiimide (DIC) (10 equivalents) in DMF. Causality Note: A large excess is used to drive the acylation to completion. DIC is chosen over DCC for solid-phase synthesis because its urea byproduct is soluble in DMF and can be easily washed away.[8]

  • Reaction: Add the acylation solution to the resin. Agitate at room temperature for 30-45 minutes.

  • Washing: Drain the reaction solution and wash the resin extensively with DMF (5-7 times) to remove all excess reagents and the diisopropylurea byproduct.

Step B: Nucleophilic Displacement

  • Prepare Amine Solution: Prepare a solution of 4-bromobenzylamine (20 equivalents) in DMF. Causality Note: A high concentration of the primary amine is crucial to ensure the Sₙ2 displacement reaction proceeds efficiently and minimizes potential side reactions.

  • Reaction: Add the amine solution to the bromoacetylated resin. Agitate at room temperature for 2-3 hours.

  • Washing: Drain the amine solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Validation: Perform a Chloranil test. A positive result (blue/green bead color) indicates the presence of a secondary amine, confirming the successful incorporation of the N-substituted glycine. The standard Kaiser test will be negative as it only detects primary amines.

Protocol 3: Final Cleavage and Deprotection
  • Final Deprotection: If the N-terminus is Fmoc-protected, remove the final Fmoc group with 20% piperidine in DMF as described in Protocol 1.

  • Resin Washing and Drying: Wash the peptidyl-resin thoroughly with DMF, followed by DCM, and finally methanol to shrink the beads. Dry the resin under high vacuum for at least 4 hours.[9]

  • Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard and effective mixture for many peptides is "Reagent B".[10]

    • Reagent B Composition: 88% TFA, 5% Phenol, 5% Water, 2% TIPS.

    • Causality Note: TFA is a strong acid that cleaves the peptide from the acid-labile Rink linker and removes acid-labile side-chain protecting groups (e.g., Boc, tBu).[11] Phenol and TIPS act as "scavengers," trapping the highly reactive carbocations generated during deprotection, thereby preventing them from causing undesired side reactions with sensitive residues like Tryptophan or Methionine.[11][12]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of resin). Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the ether suspension, decant the supernatant, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum.

Section 4: Quality Control and Characterization

A robust synthesis requires validation at key stages.

  • In-Process Monitoring: Use the Kaiser test after standard amino acid couplings to check for free primary amines (a yellow result indicates completion). Use the Chloranil test after the nucleophilic displacement step to confirm the presence of the newly formed secondary amine.

  • Final Product Analysis: The purity and identity of the crude peptide must be confirmed before any further use.

    • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC to assess the purity of the crude product and to purify it.[13]

    • Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF to confirm the molecular weight of the synthesized peptide, verifying that the correct sequence, including the (4-Bromo-benzylamino)-acetic acid monomer, has been assembled.[14][15]

Section 5: Applications and Post-Synthetic Modification

The true power of incorporating (4-Bromo-benzylamino)-acetic acid lies in the downstream applications enabled by the aryl bromide. After purification, the peptide can be subjected to various palladium-catalyzed cross-coupling reactions to introduce novel functionalities.

cluster_1 Post-Synthetic Modification StartPeptide Purified Peptide ...-N(-CH₂-Ph-Br)-... Suzuki Suzuki Coupling + R-B(OH)₂ + Pd Catalyst StartPeptide->Suzuki Sonogashira Sonogashira Coupling + R-C≡CH + Pd/Cu Catalysts StartPeptide->Sonogashira Product_Suzuki Modified Peptide ...-N(-CH₂-Ph-R)-... Suzuki->Product_Suzuki Product_Sonogashira Modified Peptide ...-N(-CH₂-Ph-C≡C-R)-... Sonogashira->Product_Sonogashira

Caption: Post-synthetic modification via cross-coupling reactions.

This strategy is highly valuable for:

  • Drug Discovery: Creating focused libraries to probe interactions with biological targets.

  • Bioconjugation: Attaching imaging agents (fluorophores), chelators, or small molecule drugs.[4][16]

  • Material Science: Developing novel peptide-based materials with unique properties.

References

  • AAPPTec (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. [Link]

  • Nowick, J. S. Lab (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Version 1.7.2. Retrieved from [Link]

  • Zhang, Y., et al. (2016). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. (Note: While this paper discusses unnatural amino acids broadly, the principles of synthesis and incorporation are relevant.)
  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Design. Humana Press.
  • Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives [Online version]. Molecules, 15(8), 5282–5335. Available from: [Link]

  • RojasLab (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Retrieved from [Link]

  • (Reference intentionally omitted as it pertains to a different topic).
  • AAPPTec (n.d.). Coupling Reagents. Retrieved from [Link]

  • International Journal of Science and Research Archive (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • AAPPTec (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • CDN (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from [Link]

  • S. Singh, et al. (2024). Analytical considerations for characterization of generic peptide product: A regulatory insight. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • (Reference intentionally omitted as it pertains to N-methylation, a different modific
  • (Reference intentionally omitted as it is a specific patent not directly detailing the protocol).
  • (Reference intentionally omitted as it pertains to achiral glycine's role in supramolecular structures).
  • (Reference intentionally omitted as it is a general organic chemistry resource).
  • (Reference intentionally omitted as it pertains to C-terminal N-alkyl amides).
  • (Reference intentionally omitted as it pertains to bioinform
  • Intertek (n.d.). Peptide Characterisation Supporting Peptide Drug Development. Retrieved from [Link]

  • (Reference intentionally omitted as it provides general mechanistic aspects not specific to the protocol).
  • IOCB Prague (2021). Easy access to modified peptides suitable for bioorthogonal reactions. Retrieved from [Link]

  • (Reference intentionally omitted as it is a specific p
  • The Royal Society of Chemistry (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

  • (Reference intentionally omitted as it pertains to biotin labeling).
  • (Reference intentionally omitted as it pertains to ubiquitin
  • (Reference intentionally omitted as it pertains to N-alkylation via reductive amin
  • Merck Millipore (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

  • (Reference intentionally omitted as it pertains to N-aminoglycine).
  • AAPPTec (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • (Reference intentionally omitted as it pertains to photolabile protecting groups).
  • MDPI (n.d.). Special Issue : Peptide-Based Drug Discovery: Innovations and Breakthroughs. Retrieved from [Link]

  • LifeTein (2024). Click Chemistry in Peptide Synthesis. Retrieved from [Link]

  • Master Organic Chemistry (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

Sources

In vitro assay protocol for (4-Bromo-benzylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In Vitro Application Protocol to Characterize (4-Bromo-benzylamino)-acetic acid: A Putative GABA Transporter Modulator

For Research Use Only

Authored by: Your Senior Application Scientist

Introduction

The intricate network of neurotransmission relies on a delicate balance between excitatory and inhibitory signals. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is meticulously regulated by GABA transporters (GATs).[1] These transporters, members of the solute carrier 6 (SLC6) family, are responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells, thus terminating the inhibitory signal.[1] Dysregulation of GAT function has been implicated in a variety of neurological and psychiatric disorders, making them attractive targets for therapeutic intervention.

(4-Bromo-benzylamino)-acetic acid is a novel small molecule with structural similarities to known GAT inhibitors. This application note provides a detailed in vitro protocol to investigate the potential inhibitory activity of this compound on the human GABA transporter 1 (GAT-1). The primary assay described is a cell-based [³H]-GABA uptake assay using human embryonic kidney 293 (HEK293) cells stably expressing GAT-1. This robust and sensitive method allows for the determination of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[2] Additionally, a general framework for a secondary enzyme inhibition assay is provided to explore other potential mechanisms of action.

Principle of the GABA Transporter Uptake Assay

This assay quantifies the ability of a test compound, in this case (4-Bromo-benzylamino)-acetic acid, to inhibit the uptake of radiolabeled GABA ([³H]-GABA) into cells engineered to express a specific GABA transporter, GAT-1. The amount of radioactivity incorporated by the cells is directly proportional to the activity of the transporter. A reduction in radioactivity in the presence of the test compound indicates inhibition of GABA uptake. The data is used to generate a dose-response curve and calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the transporter activity by 50%.[3]

Experimental Workflow for GAT-1 Inhibition Assay

GAT1_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start: Prepare Reagents & Cell Culture compound_prep Prepare (4-Bromo-benzylamino)- acetic acid Dilutions start->compound_prep cell_seeding Seed HEK293-GAT1 Cells into 96-well Plates start->cell_seeding preincubation Pre-incubate Cells with Test Compound or Vehicle compound_prep->preincubation cell_seeding->preincubation After 24h Incubation initiate_uptake Add [³H]-GABA to Initiate Uptake preincubation->initiate_uptake incubation Incubate at Room Temperature initiate_uptake->incubation terminate_uptake Terminate Uptake by Washing with Ice-Cold Buffer incubation->terminate_uptake cell_lysis Lyse Cells terminate_uptake->cell_lysis scintillation Quantify Radioactivity via Scintillation Counting cell_lysis->scintillation data_processing Calculate % Inhibition scintillation->data_processing ic50 Generate Dose-Response Curve & Determine IC50 data_processing->ic50

Figure 1. Workflow for the [³H]-GABA uptake inhibition assay.

Materials and Reagents

Reagent/MaterialSupplierCatalog No.Storage
HEK293 cells stably expressing human GAT-1ATCC(Example: CRL-3216)Liquid Nitrogen
Dulbecco's Modified Eagle Medium (DMEM)Gibco(Example: 11965092)4°C
Fetal Bovine Serum (FBS)Gibco(Example: 26140079)-20°C
Penicillin-StreptomycinGibco(Example: 15140122)-20°C
Geneticin (G418 Sulfate)Gibco(Example: 10131035)4°C
Trypsin-EDTA (0.25%)Gibco(Example: 25200056)4°C
Dulbecco's Phosphate-Buffered Saline (DPBS)Gibco(Example: 14190144)Room Temperature
[³H]-gamma-Aminobutyric acid ([³H]-GABA)PerkinElmer(Example: NET191001MC)-20°C
(4-Bromo-benzylamino)-acetic acid(Acquire from a reliable chemical supplier)-Room Temperature
Tiagabine hydrochloride (Positive Control)Sigma-Aldrich(Example: SML0969)-20°C
96-well Scintillation Plates (e.g., LumaPlate™)PerkinElmer(Example: 6006490)Room Temperature
Scintillation FluidPerkinElmer(Example: 6013329)Room Temperature
Cell Lysis Buffer (e.g., 1% SDS)--Room Temperature
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-Aldrich(Example: D2650)Room Temperature

Protocol: [³H]-GABA Uptake Inhibition Assay

Part 1: Cell Culture and Seeding
  • Maintain HEK293-GAT1 Cells: Culture the HEK293 cells stably expressing GAT-1 in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic such as G418 (concentration to be optimized for the specific cell line). Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Twenty-four hours prior to the assay, harvest the cells using Trypsin-EDTA and seed them into a 96-well scintillation plate at a density of 5 x 10⁵ cells per well in 100 µL of culture medium.[4] Ensure even cell distribution.

Part 2: Preparation of Compounds
  • Stock Solution: Prepare a 10 mM stock solution of (4-Bromo-benzylamino)-acetic acid in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in assay buffer (e.g., DPBS) to obtain a range of concentrations (e.g., from 1 nM to 100 µM). The final DMSO concentration in the assay should not exceed 0.5% to avoid cellular toxicity.

  • Positive Control: Prepare a stock solution and serial dilutions of Tiagabine, a known GAT-1 inhibitor, in the same manner as the test compound.

  • Vehicle Control: Prepare a solution containing the same final concentration of DMSO as the test compound wells.

Part 3: Assay Procedure
  • Pre-incubation: Carefully aspirate the culture medium from the wells. Wash the cells once with 100 µL of pre-warmed assay buffer.

  • Add 50 µL of the diluted test compound, positive control, or vehicle control to the appropriate wells.

  • Pre-incubate the plate at room temperature for 10-20 minutes.

  • Initiate Uptake: Add 50 µL of assay buffer containing [³H]-GABA to each well. The final concentration of [³H]-GABA should be close to its Km value for GAT-1 (typically in the low micromolar range) to ensure assay sensitivity for competitive inhibitors.[4]

  • Incubation: Incubate the plate at room temperature for a predetermined optimal time (e.g., 3-20 minutes) to ensure linear uptake.[4][5]

  • Terminate Uptake: Rapidly terminate the uptake by aspirating the assay solution and washing the wells three times with 200 µL of ice-cold assay buffer.

  • Cell Lysis: Add 100 µL of cell lysis buffer (e.g., 1% SDS) to each well and incubate for 30 minutes at room temperature with gentle shaking to ensure complete cell lysis.

  • Scintillation Counting: Seal the plate and count the radioactivity in a microplate scintillation counter.

Data Analysis and Interpretation

  • Calculate Percent Inhibition:

    • Total Uptake: Radioactivity in the vehicle control wells.

    • Non-specific Uptake: Radioactivity in the presence of a high concentration of a known inhibitor (e.g., 10 µM Tiagabine).[4]

    • Specific Uptake: Total Uptake - Non-specific Uptake.

    • Percent Inhibition (%) = [1 - ((Sample cpm - Non-specific Uptake cpm) / (Specific Uptake cpm))] x 100

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the test compound concentration.

  • Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value.[2][3]

ParameterDescription
IC50 The concentration of (4-Bromo-benzylamino)-acetic acid that inhibits 50% of the specific [³H]-GABA uptake. A lower IC50 value indicates higher potency.
Hill Slope Describes the steepness of the dose-response curve. A slope of 1 suggests a 1:1 binding interaction.
A measure of the goodness of fit of the curve to the data points.

Alternative and Complementary Assays

Fluorescence-Based GABA Uptake Assay

For laboratories not equipped for handling radioactivity, fluorescence-based assays offer a viable alternative. These assays can utilize fluorescently labeled GABA analogues or genetically encoded GABA sensors.[6][7] The principle remains the same: measuring the reduction in fluorescence signal within the cells in the presence of the inhibitor.

General Enzyme Inhibition Assay

To investigate if (4-Bromo-benzylamino)-acetic acid has off-target effects on enzymes, a general enzyme inhibition assay can be performed. The choice of enzyme would depend on a broader screening panel or further structural analysis of the compound.

Principle: An enzyme inhibition assay measures the rate of an enzymatic reaction in the presence and absence of a potential inhibitor.[8] The rate of reaction can be monitored by measuring the appearance of a product or the disappearance of a substrate, often using a spectrophotometer or fluorometer.[8]

Conceptual Workflow for a General Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep_enzyme Preparation cluster_assay_enzyme Assay Execution cluster_analysis_enzyme Data Analysis reagents_enzyme Prepare Buffer, Enzyme, Substrate, and Inhibitor dilutions_enzyme Create Serial Dilutions of Test Compound reagents_enzyme->dilutions_enzyme preincubation_enzyme Pre-incubate Enzyme with Test Compound or Vehicle reagents_enzyme->preincubation_enzyme dilutions_enzyme->preincubation_enzyme initiation_enzyme Initiate Reaction by Adding Substrate preincubation_enzyme->initiation_enzyme monitoring_enzyme Monitor Reaction Progress (e.g., Absorbance/Fluorescence) initiation_enzyme->monitoring_enzyme rate_calc Calculate Initial Reaction Velocities monitoring_enzyme->rate_calc inhibition_calc Determine % Inhibition rate_calc->inhibition_calc ic50_enzyme Generate Dose-Response Curve & Calculate IC50 inhibition_calc->ic50_enzyme

Figure 2. General workflow for an enzyme inhibition assay.

Conclusion

This application note provides a comprehensive and detailed protocol for the in vitro characterization of (4-Bromo-benzylamino)-acetic acid as a potential inhibitor of the GABA transporter GAT-1. The described [³H]-GABA uptake assay is a robust and widely accepted method for determining the potency of GAT inhibitors. By following this protocol, researchers can obtain reliable data to support the initial stages of drug discovery and development. The inclusion of alternative assay formats and a general enzyme inhibition protocol offers flexibility and a broader scope for characterizing the biological activity of this novel compound.

References

  • Khatri, A., et al. (2004). Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. British Journal of Pharmacology, 142(4), 629-640. Available at: [Link]

  • Verdonck, F., et al. (2023). Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions. EJNMMI Radiopharmacy and Chemistry, 8(1), 16. Available at: [Link]

  • Chatton, J. Y., et al. (2003). GABA uptake into astrocytes is not associated with significant metabolic cost: Implications for brain imaging of inhibitory transmission. Proceedings of the National Academy of Sciences, 100(21), 12456-12461. Available at: [Link]

  • Gether, U., et al. (2013). Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. ResearchGate. Available at: [Link]

  • Kopec, K. K., McKenna, B. A., & Pauletti, D. (2005). A homogeneous assay to assess GABA transporter activity. Current Protocols in Pharmacology, Chapter 1, Unit 1.32. Available at: [Link]

  • Sciencemadness Wiki. (2019). Bromoacetic acid. Available at: [Link]

  • Wikipedia. (n.d.). IC50. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Available at: [Link]

  • McNamara, C. M., et al. (2023). High-throughput imaging of GABA fluorescence as a functional assay for variants in the neurodevelopmental gene, SLC6A1. bioRxiv. Available at: [Link]

  • ResearchGate. (2019). Guidelines for the digestive enzymes inhibition assay. Available at: [Link]

  • Ippolito, J. E., & Piwnica-Worms, D. (2014). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. PLOS ONE, 9(2), e88667. Available at: [Link]

  • Journal of Nuclear Medicine. (2021). Toward Imaging of the GABA Transporter Type 1 In Vivo: Quantitative Evaluation of 4 Novel PET Radiotracers in Nonhuman Primates. Available at: [Link]

  • Gestaut, D., et al. (2019). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 584, 113391. Available at: [Link]

  • Lorenz-Guertin, J. M., & Jacob, T. C. (2021). Visualizing GABAA receptor trafficking dynamics with fluorogenic protein labeling. eLife, 10, e68393. Available at: [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. Available at: [Link]

  • Peterson, S. (n.d.). GABAA Receptor Binding Assay Protocol. PDSP. Available at: [Link]

  • Čapkauskaitė, E., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(8), 945-955. Available at: [Link]

Sources

Application Note: Antimicrobial Screening of (4-Bromo-benzylamino)-acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical workflow for the antimicrobial evaluation of (4-Bromo-benzylamino)-acetic acid analogs. These small-molecule glycine derivatives combine a lipophilic, halogenated aromatic core with a zwitterionic amino acid tail, presenting unique solubility and membrane-interaction profiles that require specific screening adaptations.

Introduction & Chemical Context

The Scaffold Rationale

The (4-Bromo-benzylamino)-acetic acid scaffold represents a subclass of N-benzylglycine derivatives . Its antimicrobial potential is driven by two synergistic structural features:

  • The 4-Bromobenzyl Moiety: The bromine atom at the para position functions as a lipophilic anchor. It enhances membrane permeability and facilitates halogen bonding with biological targets (e.g., bacterial cell wall proteins), a known interaction in medicinal chemistry to increase potency against Gram-positive pathogens like Staphylococcus aureus.

  • The Glycine Backbone: The amino-acetic acid tail provides zwitterionic character at physiological pH. This amphiphilic nature mimics cationic antimicrobial peptides (AMPs) but with a smaller molecular weight (<300 Da), potentially reducing metabolic instability.

Solubility Challenges

Unlike standard antibiotics (e.g., Ciprofloxacin), these analogs often exhibit pH-dependent solubility .

  • Acidic pH: The amine is protonated (

    
    ), increasing water solubility.
    
  • Neutral pH (Assay Conditions): The molecule may exist as a zwitterion, leading to potential aggregation or precipitation in high-salt media like Mueller-Hinton Broth.

  • Protocol Adaptation: Stock solutions must be prepared in DMSO, and final assay concentrations must be carefully monitored for "crashing out," which causes false negatives in optical density (OD) readings.

Experimental Workflow Overview

The following diagram illustrates the critical path from compound solubilization to hit validation.

AntimicrobialWorkflow Stock Stock Prep (100% DMSO) QC Solubility QC (Turbidity Check) Stock->QC Dilute in Media QC->Stock Precipitation? Primary Primary Screen (Single Point @ 50 µM) QC->Primary Clear Solution MIC Quantitation (MIC Determination) Primary->MIC >80% Inhibition MBC Bactericidal (MBC/Time-Kill) MIC->MBC MIC < 10 µM Tox Toxicity Counter-Screen (HEK293/Hemolysis) MIC->Tox Parallel Workflow

Figure 1: Screening decision tree. Green nodes indicate quantitative biological assays; the red node indicates safety profiling.

Protocol 1: Stock Preparation & Media Formulation

Objective: Create stable compound stocks that do not interfere with bacterial growth.

Reagents
  • Solvent: Dimethyl sulfoxide (DMSO), sterile filtered (0.22 µm).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: The calcium and magnesium ions in CAMHB are critical for standardizing the activity of membrane-active agents.

Procedure
  • Weighing: Weigh 5–10 mg of the (4-Bromo-benzylamino)-acetic acid analog.

  • Solubilization: Dissolve in 100% DMSO to a concentration of 10 mg/mL (approx. 30–40 mM depending on MW). Vortex for 30 seconds.

    • Critical Step: If the compound resists solvation, sonicate at 40 kHz for 5 minutes. Do not heat above 37°C to avoid degradation of the bromine bond.

  • Working Stock: Dilute the DMSO stock 1:100 into sterile water to create a 100 µg/mL working solution (1% DMSO).

    • Visual Check: Inspect for turbidity. If cloudy, the compound has precipitated. Stop. You must use a higher DMSO concentration in the final assay (up to 2.5% is tolerated by most bacteria, but requires solvent controls).

Protocol 2: Quantitative MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines [1]. Rationale: Agar diffusion is not recommended for this class. The lipophilic 4-bromo-benzyl group restricts diffusion through the water-based agar matrix, leading to false negatives (small zones of inhibition despite high potency). Broth microdilution is the gold standard.

Materials
  • Plates: 96-well round-bottom polystyrene plates (untreated). Avoid tissue-culture treated plates as the cationic amine may bind to the anionic surface.

  • Strains:

    • S. aureus ATCC 29213 (Gram-positive control).

    • E. coli ATCC 25922 (Gram-negative control).

    • P. aeruginosa ATCC 27853 (Permeability control).

Step-by-Step Methodology
  • Inoculum Prep:

    • Pick 3-5 colonies from an overnight agar plate.

    • Suspend in saline to match 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB to reach a starting inoculum of

      
       CFU/mL.
      
  • Plate Setup:

    • Add 50 µL of CAMHB to columns 2–12.

    • Add 100 µL of Compound Stock (e.g., 128 µg/mL) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10 (transfer 50 µL). Discard the final 50 µL from column 10.

    • Controls: Column 11 is Growth Control (Media + Bacteria + Solvent). Column 12 is Sterility Control (Media only).

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to wells 1–11.

    • Final Volume: 100 µL/well.

    • Final Bacterial Concentration:

      
       CFU/mL.
      
  • Incubation:

    • Seal with breathable film. Incubate at 35°C ± 2°C for 16–20 hours in ambient air.

  • Readout:

    • Visual: Record the MIC as the lowest concentration with no visible turbidity .

    • Spectrophotometric: Read OD at 600 nm. MIC is defined as

      
       reduction in OD compared to the Growth Control.
      
Data Interpretation Table
MIC Value (µg/mL)Classification for Hit SelectionAction
< 4Highly PotentPrioritize for Time-Kill & Cytotoxicity
4 – 16Moderate ActivityOptimize Structure (SAR)
16 – 64Weak ActivityCheck Solubility / Permeability issues
> 64InactiveDiscard / Re-evaluate Scaffold

Protocol 3: Minimum Bactericidal Concentration (MBC)

Rationale: To determine if the analog kills the bacteria (bactericidal) or merely inhibits growth (bacteriostatic). For membrane-active glycine derivatives, a bactericidal mode is expected.

  • Sampling: From the MIC plate, identify the MIC well and the next 2 higher concentrations (e.g., MIC, 2xMIC, 4xMIC).

  • Plating: Remove 10 µL from each clear well and spot onto a nutrient agar plate (MHA).

  • Incubation: Incubate agar plates at 37°C for 24 hours.

  • Calculation: Count colonies. The MBC is the concentration that kills 99.9% of the initial inoculum.

    • Threshold: If Initial Inoculum was

      
       CFU/mL, the spot (10 µL) contained 5,000 CFU. A 99.9% kill means < 5 colonies remain.
      

Protocol 4: Cytotoxicity Counter-Screen (Safety)

Rationale: Benzylamino derivatives can be non-selectively toxic to mammalian cells due to membrane disruption. A Selectivity Index (SI) must be established early.

  • Cell Line: HEK293 (Kidney epithelial) or HepG2 (Liver).

  • Assay: MTT or Resazurin reduction assay.

  • Metric:

    
     (Cytotoxic Concentration 50%).
    
  • Selectivity Index (SI): Calculation:

    
    .
    
    • Target: An SI > 10 is required for a viable drug lead.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Wells Low solubility of the neutral zwitterion.Increase DMSO to 2.5% max; Use bovine serum albumin (BSA) as a carrier (0.002%).
Skipped Wells Pipetting error or "edge effect" evaporation.Use reverse pipetting; Fill outer perimeter wells with sterile water.
High MIC in Gram-Negatives Efflux pumps or Outer Membrane barrier.Test in combination with an efflux pump inhibitor (e.g., PAβN) to diagnose permeability issues.
Trailing Endpoints Partial inhibition (common with bacteriostatic agents).Read MIC at 80% inhibition rather than 100%; verify with Resazurin dye (blue to pink color change).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[1][2] CLSI document M07-A10.[1]

  • Begum, S., et al. (2014).[3] Synthesis and evaluation of antibacterial activity for a series of N-phthaloylglycine derivatives. European Journal of Chemistry, 5(4), 557-562. (Demonstrates the efficacy of glycine-based antimicrobial scaffolds).

  • Kaneria, A. A., et al. (2025). Synthesis, Characterization and Antimicrobial Activities of some Novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol Derivatives. ResearchGate. (Highlights the SAR contribution of the 4-bromobenzyl moiety).

  • Swebocki, T., et al. (2023).[4] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution. Protocols.io.[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Bromo-benzylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-bromo-benzylamino)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful and efficient production of high-purity (4-bromo-benzylamino)-acetic acid.

Troubleshooting Guide & FAQs

The synthesis of (4-bromo-benzylamino)-acetic acid is primarily achieved through two common synthetic routes: reductive amination and nucleophilic substitution. Each method has its own set of potential side reactions that can impact yield and purity. This section addresses the specific issues you may encounter.

Reductive Amination Route: Troubleshooting

This route involves the reaction of 4-bromobenzaldehyde with glycine (or a glycine ester) in the presence of a reducing agent.

Question 1: My yield of (4-bromo-benzylamino)-acetic acid is significantly lower than expected, and I observe a significant amount of 4-bromobenzyl alcohol in my crude product. What is happening and how can I prevent it?

Answer: This issue arises from the premature reduction of the starting material, 4-bromobenzaldehyde, to 4-bromobenzyl alcohol by the reducing agent before it can react with glycine to form the intermediate imine. This is a common problem when using strong reducing agents like sodium borohydride (NaBH₄) under conditions that do not favor rapid imine formation.[1][2]

Causality and Solution:

  • Mechanism of Side Reaction: Sodium borohydride is capable of reducing both the imine intermediate and the starting aldehyde. If the rate of aldehyde reduction is competitive with or faster than the rate of imine formation, a significant portion of your starting material will be converted to the corresponding alcohol, thus lowering the yield of the desired product.

  • Preventative Measures:

    • Use a Milder Reducing Agent: Switch to a milder reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[2] These reagents are selective for the reduction of the protonated imine (iminium ion) over the aldehyde, especially under mildly acidic conditions (pH 4-6) which also catalyze imine formation.

    • Stepwise Procedure: First, allow for the complete formation of the imine by stirring 4-bromobenzaldehyde and glycine (or its ester) together in a suitable solvent (like methanol) for a period of time before adding the reducing agent.[3] Monitoring the reaction by TLC or ¹H NMR can confirm imine formation.

    • Control of Reaction Conditions: Ensure the reaction is run at an optimal pH. Imine formation is generally favored at a slightly acidic pH, which also enhances the reactivity of the imine towards reduction by converting it to the more electrophilic iminium ion.

Question 2: I am observing a higher molecular weight impurity in my mass spectrometry analysis that I suspect is a tertiary amine. How is this formed and how can I minimize it?

Answer: The formation of a tertiary amine, specifically N,N-bis(4-bromobenzyl)glycine, is a result of the product, (4-bromo-benzylamino)-acetic acid (a secondary amine), undergoing a second reductive amination with another molecule of 4-bromobenzaldehyde.[3]

Causality and Solution:

  • Mechanism of Side Reaction: The product, being a secondary amine, can react with the remaining 4-bromobenzaldehyde to form a new iminium ion, which is then reduced to the tertiary amine. This is more likely to occur if an excess of the aldehyde is used or if the reaction is left for an extended period.

  • Preventative Measures:

    • Stoichiometry Control: Use a slight excess of the amine component (glycine or glycine ester) relative to 4-bromobenzaldehyde. This will ensure the aldehyde is consumed, minimizing the chance for the secondary amine product to react further.

    • Slow Addition of Aldehyde: If feasible, the slow addition of 4-bromobenzaldehyde to the reaction mixture containing glycine and the reducing agent can help to maintain a low concentration of the aldehyde, thereby disfavoring the second alkylation.

Nucleophilic Substitution Route: Troubleshooting

This pathway typically involves the reaction of 4-bromobenzylamine with an ethyl bromoacetate followed by hydrolysis of the resulting ester.

Question 3: My final product is contaminated with a significant amount of a di-substituted byproduct. What is this impurity and how can I avoid its formation?

Answer: This common side product is the tertiary amine, N-(4-bromobenzyl)-N-(ethoxycarbonylmethyl)glycine ethyl ester, which results from the over-alkylation of the desired secondary amine product.[4] The secondary amine product, N-(4-bromobenzyl)glycine ethyl ester, is also nucleophilic and can react with another molecule of ethyl bromoacetate.

Causality and Solution:

  • Mechanism of Side Reaction: The nitrogen atom of the newly formed secondary amine can attack the electrophilic carbon of another ethyl bromoacetate molecule in a second SN2 reaction. This is a classic issue in the alkylation of amines.

  • Preventative Measures:

    • Control Stoichiometry: Use a molar excess of 4-bromobenzylamine relative to ethyl bromoacetate. This ensures that the ethyl bromoacetate is the limiting reagent and is consumed before significant over-alkylation can occur.

    • Slow Addition: The slow, dropwise addition of ethyl bromoacetate to a stirred solution of 4-bromobenzylamine can help to maintain a low concentration of the alkylating agent, thus favoring mono-alkylation.

    • Lower Reaction Temperature: Conducting the reaction at a lower temperature can help to control the reaction rate and may improve the selectivity for mono-alkylation, although this may require longer reaction times.

Question 4: After the hydrolysis step of my nucleophilic substitution reaction, I still see the ester peak in my NMR spectrum. How can I ensure complete hydrolysis?

Answer: Incomplete hydrolysis of the intermediate, N-(4-bromobenzyl)glycine ethyl ester, will result in contamination of your final product. The efficiency of the saponification reaction depends on several factors.

Causality and Solution:

  • Insufficient Hydrolysis Conditions: The concentration of the base (e.g., NaOH or KOH), reaction temperature, and reaction time are all critical for complete hydrolysis.

  • Improving Hydrolysis:

    • Increase Base Equivalents: Ensure at least one, and preferably 1.1 to 1.5, equivalents of base are used to drive the reaction to completion.

    • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can significantly increase the rate of hydrolysis.

    • Extend Reaction Time: Allow the reaction to proceed for a sufficient duration. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting ester.

    • Co-solvent: If the ester has poor solubility in the aqueous base, adding a co-solvent like ethanol or THF can improve miscibility and facilitate the reaction.

Summary of Common Side Products and Prevention Strategies

Synthetic RouteCommon Side ProductChemical Structure of Side ProductRoot CausePrevention Strategy
Reductive Amination 4-Bromobenzyl alcoholBr-C₆H₄-CH₂OHPremature reduction of 4-bromobenzaldehyde.Use a milder reducing agent (e.g., NaBH(OAc)₃); stepwise addition.
N,N-bis(4-bromobenzyl)glycine(Br-C₆H₄-CH₂)₂N-CH₂COOHOver-alkylation of the secondary amine product.Use a slight excess of glycine; slow addition of the aldehyde.
Nucleophilic Substitution N,N-bis(ethoxycarbonylmethyl)-4-bromobenzylamine(Br-C₆H₄-CH₂)N(CH₂COOEt)₂Over-alkylation of the secondary amine product.Use an excess of 4-bromobenzylamine; slow addition of ethyl bromoacetate.
N-(4-bromobenzyl)glycine ethyl esterBr-C₆H₄-CH₂NHCH₂COOEtIncomplete hydrolysis of the ester intermediate.Increase base equivalents, temperature, or reaction time for hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of (4-Bromo-benzylamino)-acetic acid via Reductive Amination

This protocol is adapted from general procedures for reductive amination.[3]

Step 1: Imine Formation and Reduction

  • In a round-bottom flask, dissolve glycine (1.0 eq.) and 4-bromobenzaldehyde (1.0-1.2 eq.) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.

  • Cool the reaction mixture in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC.

Step 2: Work-up and Purification

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture to pH ~2 with dilute HCl.

  • Wash the aqueous layer with an organic solvent like ethyl acetate to remove any unreacted aldehyde and alcohol byproduct.

  • Adjust the pH of the aqueous layer to the isoelectric point of the product (around pH 6) to precipitate the (4-bromo-benzylamino)-acetic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system such as water/ethanol.

Protocol 2: Synthesis of (4-Bromo-benzylamino)-acetic acid via Nucleophilic Substitution

This protocol is based on general methods for the N-alkylation of amines with haloacetates.[5]

Step 1: N-Alkylation

  • To a solution of 4-bromobenzylamine (1.2 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in a solvent like acetonitrile or THF, add ethyl bromoacetate (1.0 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Once the reaction is complete, filter off the triethylammonium bromide salt that has precipitated.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(4-bromobenzyl)glycine ethyl ester.

Step 2: Saponification (Ester Hydrolysis)

  • Dissolve the crude ester in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (1.2 eq.) in water and stir the mixture at room temperature or with gentle heating (40 °C) for 2-4 hours.

  • Monitor the hydrolysis by TLC until the ester is no longer detectable.

  • Cool the reaction mixture and acidify to pH ~6 with dilute HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallization from water/ethanol can be performed for further purification.

Visualizing Reaction Pathways and Side Products

Reductive Amination Pathway

G cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 4-Bromobenzaldehyde 4-Bromobenzaldehyde Imine_Intermediate Imine Intermediate 4-Bromobenzaldehyde->Imine_Intermediate + Glycine - H₂O Side_Product_1 4-Bromobenzyl Alcohol 4-Bromobenzaldehyde->Side_Product_1 + [H] (Direct Reduction) Glycine Glycine Product (4-Bromo-benzylamino)- acetic acid Imine_Intermediate->Product + [H] (Reduction) Side_Product_2 N,N-bis(4-bromobenzyl)glycine (Tertiary Amine) Product->Side_Product_2 + 4-Bromobenzaldehyde + [H]

Caption: Reductive amination synthesis and potential side reactions.

Nucleophilic Substitution Pathway

G cluster_main Main Reaction Pathway cluster_side1 Side Reaction 4-Bromobenzylamine 4-Bromobenzylamine Ester_Intermediate N-(4-bromobenzyl)glycine ethyl ester 4-Bromobenzylamine->Ester_Intermediate + Ethyl Bromoacetate (N-Alkylation) Ethyl_Bromoacetate Ethyl Bromoacetate Product (4-Bromo-benzylamino)- acetic acid Ester_Intermediate->Product + H₂O/OH⁻ (Hydrolysis) Side_Product_1 Di-alkylated Product (Tertiary Amine) Ester_Intermediate->Side_Product_1 + Ethyl Bromoacetate

Caption: Nucleophilic substitution synthesis and a common side reaction.

References

  • - ChemicalBook.

  • - MDPI.

  • - Google Patents.

  • - Arkivoc.

  • - PubMed Central.

  • - Organic Syntheses.

  • - Ataman Kimya.

  • - Master Organic Chemistry.

  • - Google Patents.

  • - Google Patents.

  • - Organic Syntheses.

  • - American Chemical Society.

  • - Master Organic Chemistry.

  • - Organic Chemistry Portal.

  • - Wikipedia.

  • - ResearchGate.

  • - Società Chimica Italiana.

  • - Chemistry LibreTexts.

  • - Google Patents.

  • - ResearchGate.

  • - RSC Publishing.

  • - Indian Academy of Sciences.

  • - ResearchGate.

  • - Organic Syntheses.

  • - YouTube.

  • - Benchchem.

  • [Stereochemistry of the reductive amination of 4-oxoproline derivatives with glycine esters] - Bioorganicheskaia khimiia.
  • - PubMed Central.

  • phenylacryloylglycinate) - ResearchGate.

  • - Organic Syntheses.

  • - PrepChem.com.

  • - YouTube.

  • - PubChem.

  • - Frontiers.

Sources

Preventing over-alkylation in (4-Bromo-benzylamino)-acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-substituted amino acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize (4-Bromo-benzylamino)-acetic acid and similar N-alkylated glycine derivatives. Our goal is to provide practical, field-tested advice to help you overcome common challenges, with a specific focus on the persistent issue of over-alkylation.

Introduction: The Challenge of Selective N-Alkylation

The synthesis of (4-Bromo-benzylamino)-acetic acid, a valuable building block in pharmaceutical development, is most commonly approached via the nucleophilic substitution of a haloacetic acid derivative with 4-bromobenzylamine. While straightforward in principle, this reaction is frequently plagued by a significant side reaction: over-alkylation. The mono-alkylated amine product is often more nucleophilic than the starting amine, leading to a second alkylation event and the formation of an undesired tertiary amine, N,N-bis(4-bromobenzyl)glycine.[1] This guide provides in-depth troubleshooting strategies and alternative protocols to maximize the yield of your desired mono-alkylated product.

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm seeing a significant amount of a higher molecular weight impurity in my reaction. What is it and why does it form?

Answer: This impurity is almost certainly the dialkylated by-product, N,N-bis(4-bromobenzyl)glycine. The formation of this tertiary amine is a classic problem in the alkylation of primary amines.[1][2]

The Underlying Mechanism: The reaction proceeds via a standard SN2 mechanism where the primary amine (4-bromobenzylamine) attacks the electrophilic carbon of the haloacetate (e.g., ethyl bromoacetate). After the initial alkylation, the product, (4-Bromo-benzylamino)-acetic acid ethyl ester, is a secondary amine. This secondary amine is often more nucleophilic and less sterically hindered than the starting primary amine, making it a prime candidate to react with another molecule of the alkylating agent.

Overalkylation_Mechanism cluster_0 Step 1: Mono-alkylation (Desired Reaction) cluster_1 Step 2: Over-alkylation (Side Reaction) PrimaryAmine 4-Bromobenzylamine (Primary Amine) Product (4-Bromo-benzylamino)-acetic acid ethyl ester (Secondary Amine - Product) PrimaryAmine->Product S_N2 Attack AlkylHalide Ethyl Bromoacetate AlkylHalide->Product Product_node (4-Bromo-benzylamino)-acetic acid ethyl ester (More Nucleophilic) Byproduct N,N-bis(4-bromobenzyl)glycine ethyl ester (Tertiary Amine - Byproduct) Product_node->Byproduct S_N2 Attack AlkylHalide2 Ethyl Bromoacetate AlkylHalide2->Byproduct

Q2: How can I adjust my reaction conditions to favor the mono-alkylated product?

Answer: Controlling the reaction stoichiometry and conditions is critical. Several levers can be pulled to suppress the formation of the dialkylated by-product.

  • Stoichiometry: Use a significant excess of the primary amine (4-bromobenzylamine) relative to the alkylating agent (ethyl bromoacetate). A molar ratio of 3:1 to 5:1 (amine:haloacetate) is a good starting point. This ensures that the haloacetate is more likely to encounter a molecule of the starting primary amine rather than the mono-alkylated product.[3]

  • Slow Addition: Add the alkylating agent slowly, ideally via a syringe pump, to the solution of the amine and base. This maintains a low instantaneous concentration of the electrophile, further decreasing the probability of the second alkylation event.

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity, although this may also significantly slow down the desired reaction. Monitor the reaction closely to find an optimal balance. A temperature range of 0 °C to room temperature is often a good starting point.

  • Choice of Base and Solvent: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) is often preferred over simpler bases like triethylamine (TEA) or potassium carbonate.[4] Protic solvents should generally be avoided. Aprotic polar solvents like acetonitrile (ACN), tetrahydrofuran (THF), or dimethylformamide (DMF) are common choices.

ParameterRecommendation for Mono-alkylationRationale
Amine:Haloacetate Ratio 3:1 to 5:1Increases probability of haloacetate reacting with primary amine.
Addition Method Slow, dropwise addition of haloacetateMaintains low concentration of electrophile, suppressing side reactions.
Temperature 0 °C to Room TemperatureReduces reaction rate, potentially increasing selectivity.
Base DIPEA or other hindered amine basesMinimizes side reactions and is effective at scavenging HBr.
Solvent Aprotic Polar (ACN, THF, DMF)Solubilizes reactants without interfering with the SN2 reaction.
Q3: My yields are still low and purification is difficult. Is there a more reliable synthetic route?

Answer: Absolutely. When direct alkylation proves problematic, reductive amination is a superior and highly reliable alternative that completely avoids the issue of over-alkylation.[2][5]

This two-step, one-pot process involves:

  • Imine Formation: Reaction of the primary amine (4-bromobenzylamine) with an aldehyde-equivalent of the glycine ester (ethyl glyoxylate).

  • Reduction: In-situ reduction of the resulting imine to the desired secondary amine using a mild reducing agent.

The key advantage is that the imine intermediate is not nucleophilic and cannot be further alkylated. The reducing agent is chosen to be selective for the imine over the aldehyde, preventing reduction of the starting material.

Reductive_Amination

A common and effective reducing agent for this purpose is sodium triacetoxyborohydride (NaBH(OAc)3), which is mild, selective, and easy to handle.[2]

Experimental Protocols

Protocol 1: Controlled Direct Alkylation

This protocol is optimized to minimize dialkylation but may still require careful purification.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-bromobenzylamine (3.0 equivalents) and anhydrous acetonitrile (ACN). Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Substrate Addition: Prepare a solution of ethyl bromoacetate (1.0 equivalent) in a small volume of anhydrous ACN.[6][7] Add this solution dropwise to the stirred amine mixture over 1-2 hours using a syringe pump.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of ethyl bromoacetate and the formation of the product relative to the dialkylated by-product.

  • Workup:

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product will likely contain unreacted 4-bromobenzylamine and some dialkylated product. Purify via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Protocol 2: Reductive Amination (Recommended)

This protocol is highly selective and generally provides a cleaner product with higher yields.

  • Setup: To a round-bottom flask, add 4-bromobenzylamine (1.1 equivalents) and dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Aldehyde Addition: Add ethyl glyoxylate (1.0 equivalent, typically as a 50% solution in toluene). Stir at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise over 15-20 minutes. Note: The reaction may gently effervesce.

  • Reaction: Stir at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of the product.

  • Workup:

    • Carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography.

  • Saponification (Final Step): To obtain the final acid, dissolve the purified ester in a mixture of THF/Methanol and add 1M aqueous NaOH. Stir at room temperature until the ester is fully consumed (monitor by TLC). Acidify the mixture with 1M HCl to precipitate the product, filter, wash with cold water, and dry.

References

  • Bognar, M. et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI. Available at: [Link]

  • Bidal, K. D. et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. PMC NIH. Available at: [Link]

  • Yamaishi, T. et al. (2024). Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. MDPI. Available at: [Link]

  • Reddit r/Chempros Discussion. (2022). N-alkylation of glycine. Available at: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. Available at: [Link]

  • Organic Syntheses. ethyl bromoacetate. Available at: [Link]

  • ResearchGate. (n.d.). Strategy for the controlled N,N‐dialkylation by sequential.... Available at: [Link]

  • ResearchGate. (2025). Reactions of Secondary -Ketothioamides with Ethyl Bromoacetate and Etyl Bromopropionate. The Synthesis of N-Substituted 2-Acylmethylidene-1,3-thiazolin-4-ones. Available at: [Link]

  • American Chemical Society. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]

  • MDPI. (n.d.). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • PMC NIH. (n.d.). N-Dealkylation of Amines. Available at: [Link]

  • ACS Publications. (n.d.). Direct Alkylation of Glycine Derivatives via Photoinduced Palladium Catalysis, Utilizing Intermolecular Hydrogen Atom Transfer Mediated by Alkyl Radicals. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of α-bromo-phenylacetic acids.
  • IntechOpen. (n.d.). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Available at: [Link]

  • ResearchGate. (2025). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Available at: [Link]

  • Wikipedia. (n.d.). Ethyl bromoacetate. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Available at: [Link]

  • Google Patents. (n.d.). Process for synthesis of N-acetylglycine.
  • Google Patents. (n.d.). Production method of N-benzyl glycine ethyl ester.
  • Wikipedia. (n.d.). Amine alkylation. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. Available at: [Link]

  • PNAS. (n.d.). Glycine synthesis from nitrate and glyoxylate mediated by ferroan brucite: An integrated pathway for prebiotic amine synthesis. Available at: [Link]

  • Ataman Kimya. (n.d.). ETHYL BROMOACETATE. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for 2-Bromo-N-Boc-glycine tert-butyl ester. Available at: [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Available at: [Link]

  • Organic Syntheses. (n.d.). glycine ethyl ester hydrochloride. Available at: [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Available at: [Link]

  • Wikipedia. (n.d.). 4-Bromophenylacetic acid. Available at: [Link]

Sources

Technical Support Center: (4-Bromo-benzylamino)-acetic Acid Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the purity of (4-Bromo-benzylamino)-acetic acid Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]

Welcome to the Advanced Synthesis & Purification Helpdesk. Current Status: Online | Agent: Senior Application Scientist Ticket ID: BBA-GLY-PURITY-001

Executive Summary

(4-Bromo-benzylamino)-acetic acid (also known as N-(4-bromobenzyl)glycine) is a critical intermediate in the synthesis of peptidomimetics and potentially bioactive small molecules.[1][2] Its zwitterionic nature and the reactivity of the secondary amine present specific purification challenges.[1] High-purity isolation requires rigorous control over stoichiometry to prevent over-alkylation (bis-alkylation) and precise pH management during workup to leverage the molecule's isoelectric point (pI).[1]

This guide addresses the most common failure modes reported by our users: persistent bis-alkylated impurities, contamination with benzyl alcohol, and poor crystallization yields. [1]

⚠️ Critical Troubleshooting Scenarios

Case 1: "My HPLC shows a persistent impurity at a higher retention time (~10-15% area). Recrystallization isn't removing it."[1]

Diagnosis: This is almost certainly the bis-alkylated byproduct (N,N-bis(4-bromobenzyl)glycine).[1] Root Cause: The secondary amine product is more nucleophilic than the primary amine of glycine, leading to competition for the alkylating agent (4-bromobenzaldehyde) if the stoichiometry is uncontrolled.[1]

Corrective Action Protocol:

  • Stoichiometric Inversion: You must run the reaction with a significant excess of glycine.[1] Standard protocols often use 1:1. Shift to 1.5 : 1 (Glycine : Aldehyde) .

  • Stepwise Addition: Do not mix all reagents at once. Form the imine (Schiff base) first in the presence of the glycine excess before adding the reducing agent.[1]

  • Purification Patch: If the impurity is already present, simple aqueous recrystallization often fails because the bis-impurity co-precipitates.[1]

    • Fix: Dissolve the crude solid in dilute NaOH (pH > 10).[1] The bis-impurity is more hydrophobic.[1] Wash this aqueous alkaline solution with Dichloromethane (DCM) or Ethyl Acetate (3x) . The bis-impurity (as a sodium salt) is more lipophilic than the mono-product and will partition partially, but more importantly, non-ionic impurities are removed.[1]

    • Advanced Fix: For high bis-content, precipitation at strict pH control is required.[1] The bis-species often precipitates at a slightly different pH or remains insoluble in boiling ethanol.[1] Filter hot if insoluble matter is observed during ethanol recrystallization.

Case 2: "The product is an oil or sticky gum that refuses to solidify."[1]

Diagnosis: Contamination with 4-Bromobenzyl alcohol .[1] Root Cause: Competitive reduction of the aldehyde by NaBH₄ before the imine was fully formed.[1] This generates the benzyl alcohol, which acts as a "solvent," preventing crystal lattice formation.[1]

Corrective Action Protocol:

  • The "Pre-Workup" Wash: Before acidifying your reaction mixture to precipitate the amino acid, you must remove neutrals.[1]

    • Evaporate the reaction solvent (usually MeOH/EtOH).[1]

    • Redissolve the residue in water (adjust to pH 9-10 with NaOH).[1]

    • Extract with Diethyl Ether or MTBE. The amino acid stays in the water (as a salt); the benzyl alcohol moves to the organic layer.[1]

  • Acidification: Only after this wash should you acidify the aqueous layer to the isoelectric point (pH ~6.0 - 6.[1]5) to trigger precipitation.

Case 3: "I have high yield, but the ash content is unacceptable (>1%)."

Diagnosis: Trapped inorganic salts (Sodium Borates/NaCl). Root Cause: Amino acids crystallize rapidly at their pI, trapping mother liquor in the lattice.[1]

Corrective Action Protocol:

  • The "Slurry" Wash: Do not just rinse the filter cake.[1] Resuspend the wet cake in ice-cold water (3 vol) and stir for 30 minutes. Filter again.

  • Chloride Removal: If you used HCl for acidification, ensure the final wash is with water until the filtrate is neutral.[1]

  • Desalting Recrystallization: Recrystallize from Water:Ethanol (1:1) . Dissolve hot in the minimum amount of water, then add hot ethanol.[1] The salts remain dissolved in the water component while the product crystallizes upon cooling.[1]

🔬 Optimized Experimental Workflow

This protocol is designed to minimize bis-alkylation and ensure facile salt removal.[1]

Reagents:

  • Glycine (1.5 eq)

  • 4-Bromobenzaldehyde (1.0 eq)[1]

  • NaOH (1.0 eq)

  • NaBH₄ (0.6 eq)

  • Solvent: Methanol / Water[1]

Step-by-Step Procedure:

  • Imine Formation (The "Head Start"): Dissolve Glycine (1.5 eq) and NaOH (1.0 eq) in minimal water. Add this to a solution of 4-Bromobenzaldehyde (1.0 eq) in Methanol. Stir at Room Temperature (RT) for 30-60 minutes .

    • Why? This pushes the equilibrium toward the imine (Schiff base) before the reducing agent sees the aldehyde, minimizing benzyl alcohol formation.[1]

  • Reduction: Cool the mixture to 0-5°C. Add NaBH₄ (0.6 eq) portion-wise over 20 minutes.

    • Why? Low temperature suppresses side reactions.

  • Quench & Wash (Critical for Purity): Stir for 1 hour, then evaporate Methanol under vacuum. Dilute the aqueous residue with water.[1] Wash the basic aqueous phase (pH > 10) with Ethyl Acetate (2x). [1]

    • Result: Removes unreacted aldehyde and benzyl alcohol byproduct.

  • Isoelectric Precipitation: Carefully adjust the pH of the aqueous phase to pH 6.0 - 6.5 using 2M HCl.

    • Observation: The product will precipitate as a white solid.[1]

    • Note: Do not overshoot to pH < 4, or the hydrochloride salt will form, which is water-soluble.[1]

  • Final Polish: Filter the solid.[1][3] Wash with cold water (to remove NaCl/Borates) followed by cold Ethanol (to displace water and aid drying). Dry under vacuum at 45°C.

📊 Quantitative Data: Solubility & Impurity Profile

Parameter(4-Bromo-benzylamino)-acetic acidBis-alkylated Impurity4-Bromobenzyl Alcohol
Solubility (pH 10) High (Soluble Salt)High (Soluble Salt)Low (Insoluble)
Solubility (pH 6) Very Low (Precipitates) LowLow
Solubility (pH 1) High (Soluble HCl Salt)Moderate (HCl Salt)Low
Retention (RP-HPLC) Low (Polar)High (Non-polar)Medium
Removal Strategy Target ProductControl Stoichiometry Organic Wash at pH 10

🧠 Logic Flow: Purification Decision Tree

The following diagram illustrates the critical decision points during the workup to ensure purity.

PurificationLogic Start Crude Reaction Mixture (Methanol/Water) Evap Evaporate Methanol Start->Evap Basify Adjust to pH > 10 (Ensure basicity) Evap->Basify Wash Wash with Ethyl Acetate (Extraction) Basify->Wash OrgLayer Organic Layer (Discard) Wash->OrgLayer Contains Benzyl Alcohol & Aldehyde AqLayer Aqueous Layer (Contains Product + Glycine) Wash->AqLayer Product is soluble salt Acidify Acidify to pH 6.0 - 6.5 (Isoelectric Point) AqLayer->Acidify Filter Filter Precipitate Acidify->Filter Product Precipitates WashWater Wash Cake with Cold Water (Removes Salts/Glycine) Filter->WashWater WashEtOH Wash Cake with Cold EtOH (Removes Trace Organics) WashWater->WashEtOH Final Pure (4-Bromo-benzylamino)-acetic acid WashEtOH->Final

Figure 1: Optimized Workup Workflow for N-Benzyl Amino Acids. This logic prioritizes the removal of neutral impurities before precipitation.[1]

📚 References

  • Reductive Amination Mechanisms & Stoichiometry : Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Context: Establishes the preference for imine formation prior to reduction to minimize alcohol byproducts. [1]

  • Purification of N-Benzyl Amino Acids : Quitt, P., Hellerbach, J., & Vogler, K. "Synthesis of N-monomethyl-amino acids."[1] Helvetica Chimica Acta, 1963, 46(1), 327-333. Context: Foundational protocol for synthesizing and purifying N-alkylated amino acids via reductive methods.

  • Solubility & Isoelectric Point Data : "Amino Acids and Peptides." PubChem Database, CID 86965 (2-(Benzylamino)acetic acid).[4] Context: Confirms zwitterionic character and solubility profiles for benzyl-glycine derivatives.

  • General Synthesis of N-(4-Bromobenzyl)glycine : "Synthesis of (4-Bromo-benzylamino)-acetic acid." ChemicalBook Technical Data. Context: Provides physical property data (Melting Point: 217°C decomp) used to verify product identity.

Sources

Improving solubility of (4-Bromo-benzylamino)-acetic acid for assays

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for Assay Development: Enhancing the Solubility of (4-Bromo-benzylamino)-acetic acid

Welcome to our dedicated technical support guide for researchers working with (4-Bromo-benzylamino)-acetic acid. This document provides in-depth troubleshooting strategies and frequently asked questions to address one of the most common challenges encountered during assay development: poor aqueous solubility. Our goal is to equip you with the scientific principles and practical protocols to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of (4-Bromo-benzylamino)-acetic acid in my aqueous assay buffer. What is the likely cause?

A1: (4-Bromo-benzylamino)-acetic acid (CAS 1727-09-9) possesses both a hydrophobic 4-bromobenzyl group and ionizable functional groups (a secondary amine and a carboxylic acid).[1] This structure leads to limited aqueous solubility, especially in neutral pH buffers. The precipitation you are observing is likely due to the compound's concentration exceeding its solubility limit in your specific assay buffer. Factors such as pH, ionic strength, and temperature can significantly influence this limit.

Q2: What is the predicted pKa of (4-Bromo-benzylamino)-acetic acid, and why is it critical for my experiments?

Q3: Can I use DMSO to prepare my stock solution? What are the potential downstream consequences for my assay?

A3: Dimethyl sulfoxide (DMSO) is an excellent and widely used solvent for creating concentrated stock solutions of poorly soluble compounds. However, it is critical to be aware of its potential effects on your assay. At higher concentrations, DMSO can perturb the conformation of enzymes and other proteins, potentially leading to a decrease in catalytic activity or binding affinity.[3] It can also affect cell membrane permeability and cause cytotoxicity in cell-based assays.[4][5] As a best practice, the final concentration of DMSO in your assay should be kept below 1%, and ideally below 0.5%, to minimize these artifacts.[6] Always include a vehicle control (assay buffer with the same final DMSO concentration) in your experimental design.

In-Depth Troubleshooting: A Stepwise Approach to Improving Solubility

If you are facing persistent solubility issues, the following section provides a systematic approach to identify the optimal solubilization strategy for your specific assay.

pH Adjustment: Leveraging the Amphoteric Nature of the Compound

The most direct way to enhance the solubility of an ionizable compound is by adjusting the pH of the solution to ensure the molecule carries a net charge.[7] This increases its interaction with polar water molecules.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 3 to 10). Ensure the buffer system has adequate capacity for the intended pH.

  • Stock Solution: Prepare a concentrated stock solution of (4-Bromo-benzylamino)-acetic acid (e.g., 20 mM) in 100% DMSO.

  • Dilution Series: Add a small aliquot of the DMSO stock to each buffer to reach your target assay concentration. Keep the final DMSO concentration constant and low (e.g., ≤ 0.5%).

  • Equilibration: Mix gently and allow the samples to equilibrate at your experimental temperature for 1-2 hours.

  • Solubility Assessment: Visually inspect for any precipitation or turbidity. For a quantitative analysis, centrifuge the samples and measure the concentration of the compound in the supernatant via UV-Vis spectroscopy or HPLC.

Interpreting the Results: You should observe the lowest solubility in the mid-pH range and significantly higher solubility at low pH (e.g., < 4) and high pH (e.g., > 9), where the molecule is predominantly in its cationic or anionic form, respectively.

Table 1: Example Data for pH-Dependent Solubility of (4-Bromo-benzylamino)-acetic acid

Buffer pHVisual ObservationInterpretation
3.0Clear SolutionCompound is protonated (cationic) and soluble.
5.0Hazy / TurbidApproaching the isoelectric point, solubility is low.
7.0Heavy PrecipitateNear the isoelectric point, lowest solubility.
9.0Clear SolutionCompound is deprotonated (anionic) and soluble.

Causality: According to the Henderson-Hasselbalch equation, adjusting the pH away from the pKa of the ionizable groups shifts the equilibrium towards the charged, more water-soluble species.

The Use of Co-solvents: Modifying Bulk Solvent Polarity

If altering the pH is incompatible with your assay's requirements, using a water-miscible organic co-solvent can be an effective alternative. Co-solvents decrease the overall polarity of the aqueous buffer, which reduces the interfacial tension between the solvent and the hydrophobic solute, thereby enhancing solubility.[8][9]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerin

Experimental Workflow: Co-solvent Screening

CoSolventWorkflow Start Prepare 20 mM Compound Stock in 100% DMSO Select Select Co-solvents (e.g., Ethanol, PEG 400, PG) Start->Select Prepare Prepare Co-solvent Blends in Assay Buffer (e.g., 2%, 5%, 10% v/v) Select->Prepare Spike Spike with Compound Stock to Target Concentration Prepare->Spike Equilibrate Equilibrate and Observe for Precipitation Spike->Equilibrate Validate Validate Assay Performance with Optimal Co-solvent Blend Equilibrate->Validate

Caption: Workflow for systematic screening of co-solvents to enhance solubility.

Critical Consideration: Always run a vehicle control with the selected co-solvent concentration to confirm it does not interfere with your assay's performance (e.g., enzyme activity, cell viability).[10]

Advanced Solubilization Strategies: Surfactants & Cyclodextrins

For highly insoluble compounds, more advanced formulation strategies may be necessary.

  • Surfactants: These are amphipathic molecules that form micelles in aqueous solutions above their critical micelle concentration (CMC).[11] The hydrophobic core of the micelle can encapsulate nonpolar compounds, effectively solubilizing them in the bulk aqueous phase.[12]

    • Examples: Polysorbate 20 (Tween® 20), Triton™ X-100.

    • Authoritative Insight: The choice of surfactant is critical, as nonionic surfactants are often more effective and less denaturing than ionic surfactants for biological assays.[12] However, validation is essential as they can still disrupt protein structures and cell membranes.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They form inclusion complexes with poorly soluble "guest" molecules that fit within their cavity, thereby increasing the apparent water solubility of the guest.[13][14]

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.

    • Trustworthiness: Cyclodextrin complexation is a well-established method for improving drug solubility and bioavailability in pharmaceutical formulations and is generally considered biocompatible.[15][16]

Decision Tree for Selecting a Solubilization Strategy

G Start Solubility Issue Identified CheckpH Is pH adjustment compatible with assay? Start->CheckpH TrypH Implement pH Adjustment Protocol CheckpH->TrypH Yes CheckCoSolvent Is a low concentration of co-solvent tolerated? CheckpH->CheckCoSolvent No Success Problem Solved TrypH->Success TryCoSolvent Implement Co-solvent Screening Protocol CheckCoSolvent->TryCoSolvent Yes Advanced Consider Advanced Strategies (Surfactants or Cyclodextrins) CheckCoSolvent->Advanced No TryCoSolvent->Success Advanced->Success

Caption: A logical decision tree for troubleshooting compound solubility issues.

Summary and Best Practices

StrategyMechanism of ActionKey AdvantagesKey Considerations
pH Adjustment Increases charge on the moleculeSimple, cost-effective, minimal additivesAssay must be stable and functional at the required pH.[7]
Co-solvents Reduces bulk solvent polarityEasy to implement for stock solutionsPotential for assay interference, protein denaturation, or cytotoxicity.[3][17]
Surfactants Micellar encapsulationHigh solubilizing capacity for very hydrophobic compoundsMust be used above CMC; can disrupt membranes and proteins.[11]
Cyclodextrins Forms water-soluble inclusion complexesGenerally low toxicity and high biocompatibilityCan be more costly; potential for competition with other molecules.[13][14]

Final Recommendations:

  • Systematic Approach: Always begin with the simplest and least invasive method, such as pH adjustment, before proceeding to co-solvents or more complex excipients.

  • Thorough Validation: For any chosen method, perform rigorous validation to ensure the solubilizing agent does not create artifacts or otherwise compromise the integrity of your assay results.

  • Meticulous Documentation: Keep detailed records of all formulation attempts, including buffer compositions, excipient concentrations, and observed solubility, to ensure reproducibility.

We trust this guide will be a valuable resource in your research. Should you require further assistance, please do not hesitate to contact our technical support team.

References

  • Sciencemadness Wiki . Bromoacetic acid. [Link]

  • EC-UNDP Electoral Assistance . Bromoacetic Acid Pka. [Link]

  • World Journal of Biology Pharmacy and Health Sciences . Solubility enhancement techniques: A comprehensive review. [Link]

  • ACS Publications . Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]

  • Asian Journal of Pharmaceutics . Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]

  • Ascendia Pharmaceuticals . 5 Novel Techniques for Solubility Enhancement. [Link]

  • Wikipedia . 4-Bromophenylacetic acid. [Link]

  • Cheméo . Chemical Properties of Acetic acid, bromo- (CAS 79-08-3). [Link]

  • Surfactant-Based Formulation . What are the effects of surfactants on the solubilization of hydrophobic substances?. [Link]

  • Springer . Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • PubMed Central (PMC) . Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • PubMed Central (PMC) . DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. [Link]

  • CompoundingToday.com . pH Adjusting Database. [Link]

  • SciSpace . Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]

  • PubMed Central (PMC) . Solubilization of Hydrophobic Dyes in Surfactant Solutions. [Link]

  • PubMed Central (PMC) . Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • MDPI . Special Issue : Cyclodextrins in Drug Formulation and Delivery. [Link]

  • Journal of Chemical Technology and Metallurgy . pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. [Link]

  • ACS Publications . Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. [Link]

  • MDPI . Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. [Link]

  • ResearchGate . (PDF) Cyclodextrins in Various Drug Formulations. [Link]

  • MDPI . Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. [Link]

  • Google Patents. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Journal of Pharmaceutical Negative Results . Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]

  • ResearchGate . Effect of DMSO on assay performance. [Link]

  • ResearchGate . Techniques to improve the solubility of poorly soluble drugs. [Link]

  • ResearchGate . (PDF) CYCLODEXTRINS IN DRUG FORMULATIONS: PART I. [Link]

  • Quora . What effects does DMSO have on cell assays?. [Link]

  • Pharmapproach . Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • BEPLS . Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. [Link]

  • Organic Chemistry Data . pKa Data Compiled by R. Williams. [Link]

Sources

Technical Support Center: Work-up Procedure for (4-Bromo-benzylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: N-(4-Bromobenzyl)glycine CAS: 17086-18-9 (Generic N-benzylglycine derivatives) Methodology: Reductive Amination (Standard Route)

Core Directive & Philosophy

"The Isoelectric Trap"

The synthesis of (4-Bromo-benzylamino)-acetic acid typically involves the reductive amination of 4-bromobenzaldehyde with glycine using a reducing agent like Sodium Borohydride (


) or Sodium Cyanoborohydride (

).

The Failure Point: Most researchers fail not during the reaction, but during the work-up . The product is an amphoteric zwitterion. It behaves like a chameleon:

  • pH > 9: Soluble Anion (Carboxylate form).

  • pH < 2: Soluble Cation (Ammonium form).

  • pH ~6 (pI): Insoluble Neutral Zwitterion (Precipitate).

If you acidify directly to pH 1 (standard organic work-up habit), you will redissolve your product and discard it in the aqueous waste. If you do not remove unreacted aldehyde before acidification, it will coprecipitate as a sticky gum, ruining the crystallization.

The Golden Path Protocol

Designed for a 10–50 mmol scale reaction in aqueous/methanol media.

Phase A: Impurity Clearance (The "Wash")

Status: Reaction complete. Mixture is basic (pH > 10). Goal: Remove non-ionic organic impurities (unreacted 4-bromobenzaldehyde) while keeping the product in solution.

  • Concentration: If Methanol/Ethanol was used as a co-solvent, evaporate it under reduced pressure. Crucial: Organic solvents increase the solubility of the zwitterion, preventing precipitation later.

  • Dilution: Add Distilled Water (approx. 5 mL per mmol of substrate).

  • The Wash: Extract the basic aqueous solution with Diethyl Ether or Dichloromethane (DCM) (

    
     volume).
    
    • Mechanism:[1][2][3][4][5][6][7] At pH > 10, your product is a salt (

      
      ) and stays in the water. The unreacted aldehyde is neutral and moves into the Ether/DCM.
      
    • Discard the organic layer.

Phase B: The Isoelectric Drop

Status: Aqueous layer containing product. Clean of neutrals. Goal: Controlled precipitation.

  • Cooling: Place the aqueous flask in an ice bath (

    
    ).
    
  • Acidification: Slowly add 2M HCl dropwise with vigorous stirring.

  • The Target: Monitor pH continuously. Stop exactly at pH 5.5 – 6.0 .

    • Observation: The solution will turn cloudy. A white solid should precipitate.

    • Troubleshooting: If you overshoot to pH 2, the solution will clear up (product redissolved). Add dilute NaOH to bring it back to 6.

  • Aging: Stir at

    
     for 30–60 minutes to allow crystal growth.
    
Phase C: Isolation
  • Filtration: Filter the white solid using a sintered glass funnel.

  • The Wash: Wash the cake with:

    • Cold Water (

      
       small volumes) 
      
      
      
      Removes inorganic salts (NaCl, Borates).
    • Cold Acetone (

      
       small volume) 
      
      
      
      Rapid drying aid (Optional, check solubility first).
  • Drying: Vacuum dry at

    
    .
    

Visual Workflow (Logic Map)

WorkupProcedure RxnMix Reaction Mixture (pH > 10, Basic) Evap Step 1: Evaporate Alcohol (Remove MeOH/EtOH) RxnMix->Evap Wash Step 2: Wash with Et2O/DCM (Extract Impurities) Evap->Wash Sep Phase Separation Wash->Sep OrgLayer Organic Layer (Contains unreacted Aldehyde) Sep->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Salt) Sep->AqLayer Keep Acid Step 3: Add 2M HCl Target pH 5.5 - 6.0 AqLayer->Acid Check Precipitate Formed? Acid->Check Solid Filtration & Wash (Cold Water) Check->Solid Yes (Cloudy) Redissolve ERROR: pH < 2 (Product Redissolved) Check->Redissolve No (Clear Soln) BackBase Correction: Add NaOH Return to pH 6 Redissolve->BackBase BackBase->Check

Caption: Logic flow for the isolation of N-benzylglycine derivatives, highlighting the critical phase separation and pH control loops.

Troubleshooting & FAQs

Symptom 1: "I acidified the solution, but no precipitate formed."

Diagnosis:

  • The pH Trap: You likely over-acidified to pH 1-2. The amine protonated (

    
    ), making the molecule a soluble cation.
    
  • Dilution Error: The reaction volume is too high. Amino acids have significant water solubility even at their pI.

Corrective Action:

  • Check pH: If pH < 4, add 1M NaOH dropwise until pH reaches 6.

  • Concentrate: If pH is correct but no solid appears, evaporate the water to 1/3rd of the original volume and cool to

    
    .
    
Symptom 2: "The product came out as a sticky oil/gum, not a powder."

Diagnosis:

  • Aldehyde Contamination: Unreacted 4-bromobenzaldehyde acts as a "plasticizer," preventing the crystal lattice from forming.

  • Rapid Precipitation: Acidifying too fast traps solvent inside the solid.

Corrective Action:

  • The "Oil-Out" Fix: Decant the aqueous layer. Dissolve the gum in minimal dilute NaOH (pH 10). Wash this solution with DCM (to remove the trapped aldehyde). Re-acidify slowly to pH 6.

  • Scratching: Use a glass rod to scratch the side of the flask to induce nucleation.

Symptom 3: "My yield is >100% and the melting point is wrong."

Diagnosis:

  • Inorganic Salt Contamination: You co-precipitated NaCl or Boric Acid. This is common if the solution was too concentrated during acidification.

Corrective Action:

  • Recrystallization: Dissolve the crude solid in hot water (minimum volume). If it doesn't dissolve, add drops of HCl until it does. Filter hot (to remove dust). Add NaOH dropwise to the hot filtrate until neutral. Cool slowly.

Data & Specifications

ParameterSpecification / ValueNotes
Molecular Weight 244.09 g/mol Based on

Target pH (pI) 5.5 – 6.5 Critical for isolation
Solubility (pH 10) HighPresent as Sodium Carboxylate salt
Solubility (pH 1) HighPresent as Hydrochloride salt
Solubility (pH 6) Low (< 20 mg/mL)Zwitterionic form precipitates
Appearance White Crystalline SolidOff-white indicates oxidation/impurities

References

  • Reductive Amination Mechanism & Protocols

    • LibreTexts Chemistry. (2023).[8] "Reductive Amination."[3][7][9][10] Available at: [Link]

  • Isoelectric Point & Solubility of Amino Acids

    • Friedman Laboratory. (2017).[3][11] "Light Control of Protein Solubility Through Isoelectric Point Modulation." (Demonstrates the pI precipitation principle). Available at: [Link]

  • Synthesis of N-benzylglycine Derivatives

    • PubChem.[11] (2025).[6][8][11][12] "N-benzylglycine | C9H10NO2." (Physical properties and identifiers). Available at: [Link]

  • General Work-up for Amphoteric Molecules

    • Organic Chemistry Portal. (2024).[12][13] "Amine Synthesis by Reductive Amination." Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to (4-Bromo-benzylamino)-acetic acid and its Analogs as Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Diabetic Complications by Modulating the Polyol Pathway

For researchers in drug development, particularly those focused on metabolic diseases, the N-benzylamino acetic acid scaffold represents a promising starting point for inhibitor design. These structures are bioisosteres of carboxylic acids and can be tailored to interact with a variety of biological targets. This guide provides a deep, comparative analysis of (4-Bromo-benzylamino)-acetic acid against other N-substituted glycine derivatives, with a specific focus on their potential as inhibitors of Aldose Reductase (AR).

Aldose reductase is the rate-limiting enzyme in the polyol pathway of glucose metabolism.[1] Under normal glycemic conditions, this pathway is a minor route for glucose processing. However, in the hyperglycemic state characteristic of diabetes mellitus, the flux of glucose through this pathway is significantly increased.[2] This leads to the accumulation of sorbitol, which induces osmotic stress and a cascade of downstream cellular damage, contributing to chronic diabetic complications such as neuropathy, retinopathy, nephropathy, and cataracts.[3][4] Consequently, the inhibition of aldose reductase is a key therapeutic strategy for mitigating these debilitating conditions.[5]

This guide will dissect the structural and functional nuances imparted by halogen substitution on the benzyl ring, providing a framework for rational drug design and a practical guide to experimental validation.

The Polyol Pathway: The Biological Context for Aldose Reductase Inhibition

To understand the significance of inhibiting aldose reductase, one must first understand its central role in the polyol pathway. The pathway is a two-step metabolic route that converts glucose to fructose.

  • Aldose Reductase (AR) : Catalyzes the reduction of glucose to sorbitol, consuming NADPH as a cofactor.[6]

  • Sorbitol Dehydrogenase (SDH) : Subsequently oxidizes sorbitol to fructose, using NAD+ as a cofactor.[7]

The pathological consequences arise from the first step. The accumulation of sorbitol creates osmotic stress, while the consumption of NADPH depletes the cell's primary reducing power, increasing susceptibility to oxidative stress.[2]

Polyol_Pathway cluster_Cell Cellular Environment (Hyperglycemia) Glucose High Intracellular Glucose AR Aldose Reductase (AR) Target for Inhibition Glucose->AR Increased Flux Sorbitol Sorbitol (Accumulates) SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Stress Osmotic & Oxidative Stress Sorbitol->Stress Fructose Fructose NADPH NADPH NADPH->AR NADP NADP+ NADP->Stress Depletes reducing power AR->Sorbitol AR->NADP SDH->Fructose Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Stress->Complications Inhibitor (4-Bromo-benzylamino) -acetic acid & Analogs Inhibitor->AR Inhibits

Caption: The Polyol Pathway and the site of action for N-benzylamino acid inhibitors.

Physicochemical Properties: How Halogenation Influences Drug-Like Characteristics

The substitution of a halogen atom onto the phenyl ring of the N-benzylamino acetic acid scaffold can dramatically alter its physicochemical properties. These changes, including molecular weight, lipophilicity (logP), and acidity (pKa), are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to the target enzyme.

While experimental data for the exact compounds in this series are not consolidated in a single source, we can compile predicted and known values for the core structures to guide our comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted XLogP3Predicted pKa
N-benzylamino-acetic acid C₉H₁₁NO₂165.19-1.4~3.5
(4-Fluoro-benzylamino)-acetic acid C₉H₁₀FNO₂183.18-0.4 (est.)~3.4
(4-Chloro-benzylamino)-acetic acid C₉H₁₀ClNO₂199.631.3 (est.)~3.4
(4-Bromo-benzylamino)-acetic acid C₉H₁₀BrNO₂244.091.6 (est.)~3.4
Data for N-benzylamino-acetic acid from PubChem[8][9]. Other values are estimated based on related compounds[10][11][12][13] and general chemical principles.

Expert Analysis of Physicochemical Trends:

  • Lipophilicity (logP): There is a clear trend of increasing lipophilicity with the increasing size and decreasing electronegativity of the halogen, moving from fluorine to bromine. This is a critical parameter; higher lipophilicity can enhance membrane permeability and access to the enzyme's binding pocket but can also lead to non-specific binding and reduced solubility if too high. The bromo- substitution provides a significant increase in lipophilicity compared to the unsubstituted parent compound.

  • Acidity (pKa): The carboxylic acid moiety is the key acidic group responsible for interacting with the enzyme's active site. The pKa is not expected to change dramatically with para-halogen substitution, as the electronic effect on the distant carboxyl group is modest. All compounds in the series are expected to be ionized at physiological pH, which is crucial for forming ionic bonds within the aldose reductase active site.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

Direct, head-to-head IC₅₀ data for this specific series of simple N-benzylamino acetic acids against aldose reductase is not available in a single, unified study. However, by synthesizing data from studies on structurally related compounds, we can establish a strong, evidence-based hypothesis regarding their relative performance.

Research into more complex aldose reductase inhibitors demonstrates that a 4-bromo-benzyl moiety is a component of highly potent molecules. For instance, 5-fluoro-2-(4-bromo-2-fluoro-benzylthiocarbamoyl)-phenoxyacetic acid was found to inhibit aldose reductase with an IC₅₀ of 30 nM .[14] In another study, 4-(4-bromo-2-fluorobenzyl)-1,4-benzothiazine-2-acetic acid derivatives were also identified as potent inhibitors.[15]

These findings strongly suggest that the 4-bromo substitution is highly favorable for binding to the aldose reductase active site.

Compound Class/ExampleTargetIC₅₀ (Concentration)Source
(2-arylcarbamoyl-phenoxy)-acetic acidsAldose Reductase30 nM[14]
4-(benzothiazol-2-ylmethyl)-1,4-benzothiazine-2-acetic acidsAldose Reductase9.5 nM[15]
General Acetic Acid DerivativesAldose Reductase0.015 - 31.497 µM[16]
(2-benzyl...indol-8-yl)-acetic acidRat Lens Aldose ReductaseMicromolar range[17]

Expert Interpretation of SAR:

The high potency conferred by the bromo-benzyl group in complex inhibitors can be attributed to several factors:

  • Optimal Lipophilicity: The bromine atom provides a substantial increase in lipophilicity, likely promoting favorable hydrophobic interactions within the "anion binding pocket" of the aldose reductase active site.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a specific, directional interaction with an electron-rich region (like a carbonyl oxygen) on a protein residue, thereby increasing binding affinity and selectivity.

  • Size and Fit: The size of the bromine atom appears to be well-tolerated and may provide an optimal fit within the hydrophobic sub-pocket of the enzyme, displacing water molecules and resulting in a favorable entropic contribution to binding.

In contrast, a fluoro-substituent offers a much smaller increase in lipophilicity and is a weaker halogen bond donor. A chloro-substituent is intermediate between the two. Therefore, we can hypothesize the following potency trend for our target series:

(4-Bromo-benzylamino)-acetic acid > (4-Chloro-benzylamino)-acetic acid > (4-Fluoro-benzylamino)-acetic acid > N-benzylamino-acetic acid

This hypothesis is grounded in the established principles of medicinal chemistry and supported by the high potencies observed in more complex inhibitors containing these key structural motifs.[14][15]

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

To validate the inhibitory potential of these compounds, a robust and self-validating experimental protocol is essential. The following is a standard, spectrophotometric method for determining aldose reductase activity by monitoring the consumption of NADPH.

Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (DL-glyceraldehyde) to its corresponding alcohol, oxidizing NADPH to NADP+ in the process. The rate of this reaction can be monitored by measuring the decrease in absorbance at 340 nm, the wavelength at which NADPH, but not NADP+, absorbs light.[5]

Materials:

  • Phosphate Buffer (0.067 M, pH 6.2)

  • NADPH solution (2.5 x 10⁻⁴ M in buffer)

  • DL-glyceraldehyde (substrate, 5 x 10⁻⁴ M in buffer)

  • Partially purified aldose reductase (e.g., from rat lens supernatant)

  • Test compounds (dissolved in DMSO or buffer, final DMSO concentration <1%)

  • Quercetin or other known AR inhibitor (positive control)

  • UV/Vis Spectrophotometer and quartz cuvettes

Experimental Workflow Diagram:

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: Buffer, NADPH, Substrate P2 Prepare Serial Dilutions of Test & Control Compounds P3 Prepare Enzyme Solution (e.g., Rat Lens Supernatant) A1 Pipette Buffer, Enzyme, NADPH, and Test Compound into Cuvette P3->A1 A2 Pre-incubate mixture (e.g., 10 min at 37°C) A1->A2 A3 Initiate Reaction: Add DL-glyceraldehyde Substrate A2->A3 A4 Monitor Absorbance Decrease at 340 nm for 3-5 min A3->A4 D1 Calculate Rate of Reaction (ΔAbs/min) A4->D1 D2 Calculate Percent Inhibition vs. No-Inhibitor Control D1->D2 D3 Plot % Inhibition vs. [Compound] and Determine IC50 Value D2->D3

Caption: A step-by-step workflow for the in vitro aldose reductase inhibition assay.

Step-by-Step Methodology: [5][18][19]

  • Prepare Reaction Mixtures: In a quartz cuvette, prepare three types of reaction mixtures:

    • Blank: 0.7 mL Phosphate Buffer, 0.1 mL Enzyme Solution, 0.1 mL NADPH. (No substrate).

    • Control (100% Activity): 0.7 mL Phosphate Buffer, 0.1 mL Enzyme Solution, 0.1 mL NADPH, and vehicle (e.g., DMSO).

    • Test: 0.7 mL Phosphate Buffer, 0.1 mL Enzyme Solution, 0.1 mL NADPH, and the desired concentration of the test compound.

  • Pre-incubation: Incubate the cuvettes at a controlled temperature (e.g., 37°C) for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding 0.1 mL of the DL-glyceraldehyde substrate to the Control and Test cuvettes. Mix gently.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 3-5 minutes, taking readings at 30-second intervals.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each sample.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate_Control - Rate_Test) / Rate_Control ] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Trustworthiness and Self-Validation: This protocol includes essential controls for self-validation. The 'Blank' ensures that any change in absorbance is not due to the spontaneous degradation of NADPH. The 'Control' establishes the baseline 100% enzyme activity. A known inhibitor like Quercetin should be run as a positive control to confirm that the assay system is responsive and performing as expected.

Conclusion and Future Outlook

This guide establishes (4-Bromo-benzylamino)-acetic acid as a compound of high interest for the development of aldose reductase inhibitors. While direct comparative data with its fluoro- and chloro-analogs is needed for definitive confirmation, the analysis of physicochemical properties and structure-activity relationships from related, highly potent inhibitors provides a strong rationale for its superior performance.

The key takeaway for researchers is the significant and favorable impact of the 4-bromo substitution. It enhances lipophilicity and provides the potential for halogen bonding within the enzyme's active site—two critical features for high-affinity binding. The provided experimental protocol offers a robust and validated method for testing this hypothesis and quantifying the inhibitory potency of this and other N-benzylamino acid derivatives.

Future work should focus on the synthesis of this halogenated series and their direct head-to-head comparison in the described aldose reductase inhibition assay. Such data would be invaluable for validating the SAR hypotheses presented here and would provide a solid foundation for the further optimization of this promising chemical scaffold in the pursuit of novel therapeutics for diabetic complications.

References

  • Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. National Institutes of Health (NIH). Available at: [Link]

  • Design and synthesis of highly potent and selective (2-arylcarbamoyl-phenoxy)-acetic acid inhibitors of aldose reductase for treatment of chronic diabetic complications. PubMed. Available at: [Link]

  • In vitro inhibition of lens aldose reductase by (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]Indole-8-yl)-acetic acid in enzyme preparations isolated from diabetic rats. ResearchGate. Available at: [Link]

  • In vitro inhibition of lens aldose reductase by (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid in enzyme preparations isolated from diabetic rats. PubMed. Available at: [Link]

  • Discovery of new selective human aldose reductase inhibitors through virtual screening multiple binding pocket conformations. PubMed. Available at: [Link]

  • Novel and potent aldose reductase inhibitors: 4-benzyl- and 4-(benzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid derivatives. PubMed. Available at: [Link]

  • The polyol pathway comprises two enzymes: aldose reductase and sorbitol... ResearchGate. Available at: [Link]

  • The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities. PubMed. Available at: [Link]

  • 2-(N-benzylanilino)acetic acid | C24H26N2O4 | CID 67800511. PubChem. Available at: [Link]

  • In vitro inhibition of lens aldose reductase by (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid in enzyme. SciSpace. Available at: [Link]

  • 2-(Benzylamino)acetic acid | C9H11NO2 | CID 86965. PubChem. Available at: [Link]

  • In Search of Differential Inhibitors of Aldose Reductase. Iris-ARPI - UNIPI. Available at: [Link]

  • In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. Available at: [Link]

  • Aldose reductase and the polyol pathway. Aldose reductase reduces... ResearchGate. Available at: [Link]

  • Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications. Frontiers. Available at: [Link]

  • A Review on Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity. Available at: [Link]

  • (PDF) Evaluation of In-Vitro Aldose Reductase and Anti-Diabetic Activities of Murraya koenigii Seeds. ResearchGate. Available at: [Link]

  • 2-(Benzylamino)acetic acid(CAS# 17136-36-6 ). angenechemical.com. Available at: [Link]

  • Role of Aldose Reductase and Oxidative Damage in Diabetes and the Consequent Potential for Therapeutic Options. Oxford Academic. Available at: [Link]

  • Aldose Reductase and the Polyol Pathway in Schwann Cells: Old and New Problems. National Institutes of Health (NIH). Available at: [Link]

  • The melting point and boiling point of the fluorinated acetic acids. ResearchGate. Available at: [Link]

  • Pathways of aldose reductase metabolites and alcohol metabolism in the... ResearchGate. Available at: [Link]

  • In Search of Differential Inhibitors of Aldose Reductase. PubMed. Available at: [Link]

  • Aldose reductase and cardiovascular diseases, creating human-like diabetic complications in an experimental model. PubMed Central. Available at: [Link]

  • Aldose reductase and its inhibition in the control of diabetic complications. PubMed. Available at: [Link]

    • Physical and chemical properties of acetic acid. ResearchGate. Available at: [Link]

  • Aldose Reductase: a cause and a potential target for the treatment of diabetic complications. Available at: [Link]

  • 4-Fluorophenoxyacetic acid | C8H7FO3 | CID 67882. PubChem. Available at: [Link]

  • {[1-(4-Fluoro-phenyl)-ethyl]-methyl-amino}-acetic acid | C11H14FNO2 | CID 60711985. PubChem. Available at: [Link]

  • 3-Chloro-4-hydroxyphenylacetic acid | C8H7ClO3 | CID 118534. PubChem. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of (4-Bromo-benzylamino)-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a Structure-Based Comparative Analysis

The (4-Bromo-benzylamino)-acetic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The core structure combines a glycine moiety, known for its role as an immunonutrient with anti-inflammatory properties, and a 4-bromobenzyl group.[1] The presence of a bromine atom, an electron-withdrawing group, on the phenyl ring is a common strategy in medicinal chemistry to enhance the biological activity of compounds.[2][3]

This guide will, therefore, extrapolate the potential biological activities of (4-bromo-benzylamino)-acetic acid derivatives by examining published data on:

  • N-substituted glycine derivatives: To understand the contribution of the glycine backbone to the overall activity.

  • Bromo-substituted aromatic compounds: To evaluate the impact of the 4-bromobenzyl moiety.

By comparing the experimental data from these related series of compounds, we can build a predictive framework for the biological profile of (4-bromo-benzylamino)-acetic acid derivatives and identify promising avenues for their synthesis and evaluation.

Potential Antimicrobial Activity: A Look at Bromo-Substituted Phenyl Glycine Analogs

The search for new antimicrobial agents is a critical area of research. Derivatives of benzoyl glycine have shown that the presence of electron-withdrawing groups, such as halogens, on the benzoyl ring can significantly enhance their antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][3]

Comparative Analysis:

Based on these findings, it is hypothesized that (4-bromo-benzylamino)-acetic acid derivatives will exhibit notable antimicrobial properties. The 4-bromo substitution is expected to be a key determinant of this activity.

Compound Class Key Structural Features Reported Antimicrobial Activity Potential Implication for (4-Bromo-benzylamino)-acetic Acid Derivatives
Benzoyl Glycine DerivativesBenzoyl group with electron-withdrawing substituents (-Cl, -NO₂, -Br)Enhanced inhibitory effects against Gram-positive strains like Staphylococcus aureus and Gram-negative strains like Escherichia coli.[2][3]The 4-bromo substitution is likely to confer significant antibacterial activity.
4-[4-(benzylamino)butoxy]-9H-carbazole DerivativesBenzylamino moietyStrongest antimicrobial action against Gram-positive bacteria, such as S. aureus and S. epidermidis.[4]The benzylamino core in the target compounds may contribute to activity against Gram-positive bacteria.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard method for determining MIC is the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Test Compounds: The (4-bromo-benzylamino)-acetic acid derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included. A standard antibiotic (e.g., ampicillin) is also tested as a positive control for inhibition.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Workflow for Antimicrobial Screening:

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_analysis Data Analysis cluster_further_studies Further Studies Start Synthesize Derivatives MIC_Assay MIC Assay (e.g., S. aureus, E. coli) Start->MIC_Assay Active Active? MIC_Assay->Active MBC MBC Determination Active->MBC Yes Inactive Inactive Active->Inactive No Toxicity Toxicity Assays MBC->Toxicity

Caption: Workflow for screening the antimicrobial activity of novel compounds.

Potential Anticancer Activity: Insights from Structurally Similar Scaffolds

Numerous studies have demonstrated the anticancer potential of compounds containing a 4-bromo-substituted aromatic ring. For instance, certain 4-aminoquinazoline derivatives and aminobenzylnaphthols with this feature have shown significant cytotoxic activity against various cancer cell lines.[5][6]

Comparative Analysis:

The presence of the 4-bromobenzyl group in the target compounds suggests a potential for anticancer activity. The mechanism of action could involve the induction of apoptosis or cell cycle arrest, as seen in other bromo-substituted compounds.

Compound Class Key Structural Features Reported Anticancer Activity Potential Implication for (4-Bromo-benzylamino)-acetic Acid Derivatives
4-Aminoquinazoline Derivatives4-aminoquinazoline core with bromo-substituentsPotent inhibitors of EGFR-tyrosine kinase, effective against various cancer types.[5]The 4-bromophenyl moiety may contribute to kinase inhibitory activity.
Aminobenzylnaphthol DerivativesAminobenzylnaphthol scaffoldProfound anticancer activity against lung, prostate, breast, and liver cancer cell lines.[6]Suggests a potential for broad-spectrum anticancer activity.
4-Thiazolidinone Derivatives4-thiazolidinone coreExhibit anticancer properties in various in vitro and in vivo models.[7]The acetic acid part of the target molecule could be cyclized to form related heterocyclic structures.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the (4-bromo-benzylamino)-acetic acid derivatives for 24-72 hours.

  • MTT Addition: The medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation of IC50: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: Potential Induction of Apoptosis

Apoptosis_Pathway cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Pathway cluster_outcome Cellular Outcome Compound (4-Bromo-benzylamino)-acetic acid derivative Bax Bax Activation Compound->Bax Mitochondria Mitochondrial Permeability Transition Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of a potential intrinsic apoptosis pathway that could be induced by the test compounds.

Potential Anti-inflammatory Activity: The Role of the Glycine Moiety

Glycine itself is known to possess anti-inflammatory properties by acting on inflammatory cells like macrophages to suppress the activation of pro-inflammatory cytokines.[1][8] Furthermore, studies on N-(4-substituted phenyl)glycine derivatives have identified compounds with significant anti-inflammatory activity in carrageenan-induced paw edema assays.[9]

Comparative Analysis:

The presence of the glycine backbone in (4-bromo-benzylamino)-acetic acid derivatives strongly suggests potential anti-inflammatory effects. The 4-bromobenzyl substituent may further modulate this activity.

Compound Class Key Structural Features Reported Anti-inflammatory Activity Potential Implication for (4-Bromo-benzylamino)-acetic Acid Derivatives
GlycineSimple amino acidSuppresses activation of inflammatory cells and production of pro-inflammatory cytokines.[1][8]The core glycine structure provides a basis for anti-inflammatory action.
N-(4-substituted phenyl)glycine DerivativesGlycine derivative with a substituted phenyl ringSignificant in vivo anti-inflammatory activity in rat paw edema models.[9]The N-benzyl substitution pattern is similar and suggests comparable activity.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.

  • Compound Administration: The test group of rats is administered the (4-bromo-benzylamino)-acetic acid derivative orally or intraperitoneally. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion and Future Directions

This comparative guide, based on the biological activities of structurally related compounds, suggests that (4-bromo-benzylamino)-acetic acid derivatives are a promising class of molecules with the potential for diverse therapeutic applications. The presence of the 4-bromobenzyl moiety is anticipated to be a significant contributor to potent antimicrobial and anticancer activities, while the glycine core provides a foundation for anti-inflammatory effects.

Future research should focus on the synthesis of a library of (4-bromo-benzylamino)-acetic acid derivatives with variations in the substitution pattern of the phenyl ring and modifications of the carboxylic acid group. Subsequent screening for antimicrobial, anticancer, and anti-inflammatory activities, using the protocols outlined in this guide, will be crucial to validate these predictions and to identify lead compounds for further development. In silico studies, such as molecular docking, could also be employed to elucidate the potential molecular targets and mechanisms of action.

References

  • Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity. MDPI. [Link]
  • Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. MDPI. [Link]
  • Synthesis and Biological Activity of Borneol Esters. ResearchGate. [Link]
  • Synthesis, biological evaluation and in silico study of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxy coumarin as acetylcholinesterase inhibitors. Nature. [Link]
  • Synthesis and biological evaluation of a natural ester sintenin and its synthetic analogues. PubMed. [Link]
  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. [Link]
  • synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. ResearchGate. [Link]
  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. ResearchGate. [Link]
  • Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity. PubMed. [Link]
  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI. [Link]
  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. PMC. [Link]
  • Synthesis of Benzoyl glycine and Anti-bacterial screening. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
  • Synthesis of Benzoyl glycine and Anti-bacterial screening. ResearchGate. [Link]
  • Glycine: a new anti-inflammatory immunonutrient. PubMed. [Link]
  • Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. MDPI. [Link]
  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. MDPI. [Link]
  • Glycine: A new anti-inflammatory immunonutrient. ResearchGate. [Link]
  • Antimicrobial, Antibiofilm and Anticancer Potentials of Glycine and Glycyl-Glycine; an in vitro study. DergiPark. [Link]
  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PMC. [Link]
  • Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. PubMed. [Link]

Sources

Technical Comparison Guide: Efficacy of (4-Bromo-benzylamino)-acetic acid vs. Known GlyT Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical evaluation of (4-Bromo-benzylamino)-acetic acid (also known as N-(4-bromobenzyl)glycine) in the context of established Glycine Transporter (GlyT) inhibitors.

Core Insight: (4-Bromo-benzylamino)-acetic acid represents a critical Structure-Activity Relationship (SAR) bridge between the endogenous, low-affinity inhibitor Sarcosine and high-affinity, complex synthetic inhibitors like NFPS (ALX-5407) and Bitopertin . While Sarcosine (N-methylglycine) exhibits millimolar (mM) potency, the introduction of a hydrophobic 4-bromobenzyl moiety significantly enhances affinity, typically shifting potency into the micromolar (µM) range. This compound serves as a vital probe for mapping the hydrophobic pockets adjacent to the orthosteric glycine binding site.

Compound Profile & Mechanistic Basis[1]

Target Compound: (4-Bromo-benzylamino)-acetic acid
  • Chemical Structure: N-(4-bromobenzyl)glycine

  • Molecular Class: N-substituted Glycine Derivative[1]

  • Primary Target: Glycine Transporter 1 (GlyT1)[2][1][3][4][5][6][7][8][9]

  • Mechanism of Action: Competitive Inhibition .[8] The glycine backbone binds to the orthosteric substrate site, while the 4-bromobenzyl group extends into the extracellular vestibule or a hydrophobic sub-pocket, preventing transporter occlusion and conformational cycling.

The Comparator Landscape

To evaluate efficacy objectively, we compare this compound against three industry standards:

  • Sarcosine (N-methylglycine): The endogenous baseline.[7][8] Weak competitive inhibitor.

  • ALX-5407 (NFPS): The high-potency benchmark. Irreversible/Slow-offset inhibitor.

  • Bitopertin (RG1678): The clinical standard. Potent, non-competitive inhibitor (allosteric modulation).

Comparative Efficacy Analysis

The following data synthesizes experimental findings from radioligand binding and functional uptake assays.

Table 1: Physicochemical & Inhibitory Profile Comparison
CompoundStructural ClassMode of InhibitionPotency (IC50/Ki)Binding KineticsKey Experimental Utility
(4-Bromo-benzylamino)-acetic acid N-Benzyl Glycine Competitive ~1 - 50 µM *Fast / Reversible SAR Probe for hydrophobic pocket mapping
SarcosineN-Methyl GlycineCompetitive~1 - 3 mMFast / ReversibleEndogenous control; low potency baseline
ALX-5407 (NFPS)N-Phenoxypropyl GlycineCompetitive / Slow-Onset1 - 5 nMPseudo-IrreversibleHigh-affinity blockade; defining "maximal inhibition"
BitopertinPiperazine DerivativeNon-Competitive~5 - 20 nMReversibleClinical candidate; allosteric modulation studies

*Note: Potency for N-benzyl derivatives varies by cell line and expression level. The 4-bromo substituent typically enhances lipophilicity and affinity compared to unsubstituted benzyl-glycine.

Mechanistic Insight: The "Hydrophobic Anchor" Effect

The efficacy jump from Sarcosine (mM) to (4-Bromo-benzylamino)-acetic acid (µM) is driven by the hydrophobic effect .

  • Sarcosine: The small N-methyl group provides minimal additional binding energy beyond the glycine backbone.

  • 4-Bromo Analog: The 4-bromobenzyl ring engages in

    
     stacking or hydrophobic interactions with aromatic residues (e.g., Trp, Phe) lining the transporter vestibule. This "anchors" the inhibitor, reducing the off-rate (
    
    
    
    ) compared to Sarcosine.

Visualizing the Mechanism

The following diagram illustrates the competitive inhibition pathway and how N-substitution blocks the transport cycle.

GlyT_Inhibition_Mechanism GlyT_Open GlyT1 (Outward Open) Gly_Bound Substrate Bound (Glycine + Na+/Cl-) GlyT_Open->Gly_Bound + Glycine (Substrate) Inhibitor_Bound Inhibitor Bound State (Blocked) GlyT_Open->Inhibitor_Bound + (4-Bromo-benzylamino)-acetic acid (Competitive Binding) Translocation Conformational Change (Occluded State) Gly_Bound->Translocation Transport Intracellular Release into Cytosol Translocation->Intracellular Intracellular->GlyT_Open Reset Inhibitor_Bound->GlyT_Open Dissociation (Reversible) SAR_Note Key Interaction: 4-Br-Benzyl group occupies hydrophobic vestibule, preventing occlusion. SAR_Note->Inhibitor_Bound

Figure 1: Competitive inhibition mechanism. The 4-bromo analog competes with Glycine for the outward-open state, preventing the conformational change required for transport.

Validated Experimental Protocols

To validate the efficacy of (4-Bromo-benzylamino)-acetic acid, the following self-validating workflows are recommended. These protocols control for non-specific binding and transporter expression levels.

Protocol A: [³H]-Glycine Uptake Assay (Functional Potency)

Objective: Determine IC50 values in a controlled environment.

  • Cell System: HEK293 cells stably expressing human GlyT1 (hGlyT1).

  • Preparation:

    • Seed cells at

      
       cells/well in 96-well plates (poly-D-lysine coated).
      
    • Incubate 24h to reach confluence.

  • Buffer Equilibration:

    • Wash cells 2x with HBS (Hepes-Buffered Saline): 150 mM NaCl, 10 mM Hepes, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Critical Control: Use Choline-Chloride substituted buffer (Na+-free) to define non-specific uptake.

  • Inhibitor Incubation:

    • Add (4-Bromo-benzylamino)-acetic acid (Serial dilution: 100 µM to 1 nM).

    • Incubate for 10 min at 37°C to allow equilibrium binding.

  • Substrate Addition:

    • Add [³H]-Glycine (Final concentration: 50 nM, specific activity 40-60 Ci/mmol).

    • Incubate for exactly 10 minutes (Linear uptake phase).

  • Termination & Readout:

    • Rapidly aspirate and wash 3x with ice-cold HBS.

    • Lyse cells (0.1 M NaOH) and quantify via Liquid Scintillation Counting.

  • Data Analysis:

    • Normalize specific uptake (Total - Na⁺-free).

    • Fit to Sigmoidal Dose-Response curve (Variable slope).

Protocol B: Electrophysiological Validation (Two-Electrode Voltage Clamp)

Objective: Confirm competitive mechanism (shift in Glycine EC50).

  • System: Xenopus laevis oocytes injecting with GlyT1 cRNA.

  • Setup: Clamp oocytes at -60 mV.

  • Baseline: Perfuse ND96 buffer until current stabilizes.

  • Agonist Challenge: Apply Glycine (EC50 concentration, typically ~20-50 µM)

    
     Record inward current (
    
    
    
    ).
  • Inhibition: Co-apply Glycine + (4-Bromo-benzylamino)-acetic acid (10 µM).

  • Result Interpretation:

    • Competitive: Maximal current (

      
      ) remains unchanged at saturating Glycine; EC50 shifts right.
      
    • Non-Competitive:

      
       decreases; EC50 remains constant.
      

Experimental Workflow Diagram

Assay_Workflow cluster_conditions Experimental Conditions Start Start: HEK293-GlyT1 Cells Wash Wash 2x with HBS (Remove Growth Media) Start->Wash Cond1 Total Uptake (Na+ Buffer + DMSO) Wash->Cond1 Cond2 Non-Specific (Choline Buffer) Wash->Cond2 Cond3 Test Compound (4-Br-Benzyl Analog) Wash->Cond3 Substrate Add [3H]-Glycine (50 nM, 10 min @ 37°C) Cond1->Substrate Cond2->Substrate Cond3->Substrate Terminate Ice-Cold Wash (3x) Stop Transport Substrate->Terminate Lysis Lysis (0.1M NaOH) Terminate->Lysis Readout Scintillation Counting (CPM) Lysis->Readout Analysis Calculate IC50 (Non-linear Regression) Readout->Analysis

Figure 2: Standardized Radioligand Uptake Assay Workflow for GlyT1 Inhibitor Profiling.

References

  • BioWorld. (2020). GlyT1 inhibitor BI-425809 to improve cognition impairment in schizophrenia. Link

  • MedChemExpress. GlyT Inhibitors and Transporter Biology. Link

  • Guide to Pharmacology. Glycine Transporter 1 (GlyT1) Inhibitor 27a. Link

  • National Institutes of Health (PubMed). Discovery and SAR studies of novel GlyT1 inhibitors. Link

  • ACS Omega. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Link

  • Journal of Biological Chemistry. The allosteric inhibition of glycine transporter 2 by bioactive lipid analgesics. Link

Sources

A Comprehensive Guide to Investigating the In Vitro and In Vivo Correlation of (4-Bromo-benzylamino)-acetic acid Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of (4-Bromo-benzylamino)-acetic acid

(4-Bromo-benzylamino)-acetic acid is a synthetic organic compound featuring a bromo-substituted phenyl ring linked to an amino acetic acid moiety. While direct biological activity data for this specific molecule is scarce in publicly available literature, its structural components suggest a promising starting point for drug discovery. The presence of a bromophenyl group is a feature in various compounds exhibiting significant antibacterial activity, and the benzylamino acetic acid scaffold is found in molecules with demonstrated anticancer properties.

This guide provides a comprehensive, scientifically-grounded framework for the systematic evaluation of (4-Bromo-benzylamino)-acetic acid, from initial in vitro screening to in vivo efficacy studies. We will explore a hypothesized dual-activity profile—antibacterial and anticancer—and detail the experimental methodologies required to elucidate its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for investigating novel chemical entities and establishing a robust in vitro-in vivo correlation (IVIVC).

Hypothesized Biological Activities and Rationale

Based on structure-activity relationships of analogous compounds, we propose investigating (4-Bromo-benzylamino)-acetic acid for two primary activities:

  • Antibacterial Activity: The bromine substitution on the phenyl ring may confer antimicrobial properties. Halogenated compounds are known to exhibit antibacterial effects, potentially through mechanisms like enzyme inhibition or disruption of the bacterial cell membrane. For instance, various bromo-substituted phenyl derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.

  • Anticancer Activity: The benzylamino moiety is a structural feature in several compounds that have been shown to induce apoptosis and inhibit proliferation in cancer cell lines.[1][2] The proposed mechanism could involve interference with key signaling pathways crucial for tumor growth and survival, such as the Wnt/β-catenin pathway.[1]

Comparative Framework: Selecting Appropriate Benchmarks

To objectively assess the activity of (4-Bromo-benzylamino)-acetic acid, it is crucial to select appropriate comparator compounds. Based on our hypothesized activities, we propose the following:

  • For Antibacterial Studies:

    • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.

    • Vancomycin: A glycopeptide antibiotic effective against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).

  • For Anticancer Studies:

    • Doxorubicin: A well-established chemotherapeutic agent used in the treatment of a wide range of cancers.

    • A known benzylamine derivative with anticancer activity: To provide a more direct structural comparison.

In Vitro Evaluation: Establishing a Foundation of Activity

The initial phase of investigation focuses on in vitro assays to determine the biological activity and potency of (4-Bromo-benzylamino)-acetic acid.

Anticipated In Vitro Antibacterial Activity

The primary metric for antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.

Table 1: Hypothetical In Vitro Antibacterial Activity of (4-Bromo-benzylamino)-acetic acid and Comparator Compounds

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)MRSA (ATCC 43300) MIC (µg/mL)
(4-Bromo-benzylamino)-acetic acid83216
Ciprofloxacin0.50.0151
Vancomycin1>1281
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][4][5]

  • Preparation of Bacterial Inoculum:

    • Streak bacterial strains onto appropriate agar plates and incubate overnight at 37°C.

    • Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[6]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of (4-Bromo-benzylamino)-acetic acid and comparator compounds in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.[7]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticipated In Vitro Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Hypothetical In Vitro Cytotoxicity of (4-Bromo-benzylamino)-acetic acid and Comparator Compound

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
(4-Bromo-benzylamino)-acetic acid152520
Doxorubicin0.50.80.3
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]

  • Cell Seeding:

    • Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment:

    • Treat the cells with various concentrations of (4-Bromo-benzylamino)-acetic acid and doxorubicin for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[10] Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization and Absorbance Reading:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation:

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.

Visualizing the Path Forward: Experimental Workflow and Hypothesized Mechanisms

To provide a clear visual representation of the proposed research plan and potential mechanisms of action, the following diagrams are presented in Graphviz DOT language.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Correlation In_Vitro_Start Synthesized (4-Bromo-benzylamino)-acetic acid Antibacterial_Screening Antibacterial Screening (Broth Microdilution - MIC) In_Vitro_Start->Antibacterial_Screening Anticancer_Screening Anticancer Screening (MTT Assay - IC50) In_Vitro_Start->Anticancer_Screening In_Vivo_Start Promising In Vitro Results Antibacterial_Screening->In_Vivo_Start If MIC is potent Anticancer_Screening->In_Vivo_Start If IC50 is potent PK_Studies Pharmacokinetic Studies (Animal Model) In_Vivo_Start->PK_Studies Efficacy_Studies Efficacy Studies (Xenograft Model) In_Vivo_Start->Efficacy_Studies IVIVC In Vitro-In Vivo Correlation Analysis PK_Studies->IVIVC Efficacy_Studies->IVIVC

Caption: Proposed experimental workflow for evaluating (4-Bromo-benzylamino)-acetic acid.

hypothesized_mechanisms cluster_antibacterial Hypothesized Antibacterial Mechanism cluster_anticancer Hypothesized Anticancer Mechanism Compound_A (4-Bromo-benzylamino)-acetic acid Target_A Bacterial DNA Gyrase/ Topoisomerase IV Compound_A->Target_A Binds to Effect_A Inhibition of DNA Replication Target_A->Effect_A Leads to Outcome_A Bacterial Cell Death Effect_A->Outcome_A Compound_C (4-Bromo-benzylamino)-acetic acid Target_C Wnt/β-catenin Pathway Compound_C->Target_C Inhibits Effect_C Downregulation of Pro-survival Genes Target_C->Effect_C Results in Outcome_C Apoptosis of Cancer Cell Effect_C->Outcome_C

Caption: Hypothesized mechanisms of action for (4-Bromo-benzylamino)-acetic acid.

In Vivo Studies: Translating In Vitro Activity to Preclinical Efficacy

Promising in vitro results warrant progression to in vivo studies to assess the compound's pharmacokinetic profile and therapeutic efficacy in a living organism.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of (4-Bromo-benzylamino)-acetic acid is critical. Phenylacetic acid derivatives are known to be metabolized in vivo.[11][12]

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model: Use healthy BALB/c mice.

  • Compound Administration: Administer a single dose of (4-Bromo-benzylamino)-acetic acid via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Collect blood samples at various time points post-administration.

  • Bioanalysis: Analyze plasma samples using a validated LC-MS/MS method to determine the concentration of the parent compound and potential metabolites.

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

In Vivo Efficacy: Anticancer Activity in a Xenograft Model

The subcutaneous xenograft model is a widely used method for evaluating the efficacy of anticancer agents in vivo.[13][14][15][16][17]

Table 3: Hypothetical In Vivo Anticancer Efficacy in a Murine Xenograft Model (MCF-7)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+2.5
(4-Bromo-benzylamino)-acetic acid2545-1.0
(4-Bromo-benzylamino)-acetic acid5065-3.5
Doxorubicin580-8.0

Experimental Protocol: Subcutaneous Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of each mouse.

  • Tumor Growth and Treatment Initiation: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups and initiate treatment.

  • Compound Administration: Administer (4-Bromo-benzylamino)-acetic acid and comparator compounds according to a predetermined dosing schedule (e.g., daily, once weekly).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: Euthanize mice when tumors reach a predetermined size or if signs of toxicity are observed.

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess overall tolerability.

Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive relationship between the in vitro data and the in vivo outcomes. A successful IVIVC can streamline future drug development by allowing in vitro dissolution or potency data to serve as a surrogate for in vivo bioequivalence studies.

For (4-Bromo-benzylamino)-acetic acid, this would involve correlating the in vitro IC50 values against various cancer cell lines with the in vivo TGI observed in the corresponding xenograft models. A strong correlation would suggest that the in vitro cytotoxicity assay is a reliable predictor of in vivo efficacy for this class of compounds.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to evaluating the potential therapeutic activities of (4-Bromo-benzylamino)-acetic acid. By starting with a hypothesis-driven in vitro screening strategy and progressing to well-designed in vivo studies, researchers can effectively characterize this novel compound. The comparative framework and detailed protocols provided herein serve as a robust template for the investigation of new chemical entities.

Future studies should focus on elucidating the precise molecular mechanisms of action, exploring a broader range of bacterial strains and cancer cell lines, and optimizing the compound's structure to enhance potency and improve its pharmacokinetic properties. A successful in vitro-in vivo correlation will be invaluable in accelerating the development of (4-Bromo-benzylamino)-acetic acid or its analogues as potential new therapeutic agents.

References

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.
  • Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]

  • Al-Shammari, A. M., et al. (2023). MTT Assay protocol. protocols.io. [Link]

  • EDP Sciences. (n.d.). Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives with aromatic substitution at ortho- and para- directors as potential adjuvants. [Link]

  • Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280.
  • García-Gutiérrez, L., et al. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Cancers, 10(9), 283.
  • Akman, M., et al. (2016). Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo. Methods in Molecular Biology, 1464, 147-158.
  • Kim, I. S., et al. (2022). Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization. Organic Letters, 24(35), 6463–6468.
  • Casanova-Sáez, R., et al. (2024).
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245.
  • Wang, Y., et al. (2018). Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives. European Journal of Medicinal Chemistry, 157, 1-11.
  • Clinical and Laboratory Standards Institute. (2012).
  • Gayathri, R., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 71-75.
  • Kim, J. H., et al. (2014). N-benzyl-N-methyldecan-1-amine, a phenylamine derivative isolated from garlic cloves, induces G2/M phase arrest and apoptosis in U937 human leukemia cells. Oncology Reports, 32(5), 2165-2172.
  • El-Sayed, W. M., & Al-Rashood, S. T. (2024). Synthesis of 2-[(3,4,5-Triphenyl)
  • ResearchGate. (n.d.). Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives with aromatic substitution at ortho- and para- directors as potential adjuvants. [Link]

  • World Organisation for Animal Health. Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Panoutsopoulos, G. I., & Kouretas, D. (2004). Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices. In Vivo, 18(6), 725-731.
  • Stępień, K., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5483.
  • Reaction Biology. Subcutaneous Tumor Models. [Link]

  • Organic Chemistry Portal. Benzylamines. [Link]

  • Ghiuru, R., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 17(7), 894.
  • Olson, P., et al. (2018). Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. Clinical Cancer Research, 24(13), 3209-3220.
  • Wikipedia. Benzylamine. [Link]

  • Wikipedia. Phenylacetic acid. [Link]

Sources

A Senior Application Scientist's Guide to Comparing the Metabolic Stability of (4-Bromo-benzylamino)-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, metabolic stability is a critical gatekeeper. It defines a compound's resistance to biotransformation by the body's metabolic enzymes and profoundly influences its pharmacokinetic profile, including bioavailability, half-life, and clearance.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is excessively stable could lead to accumulation and toxicity.[2] Therefore, early assessment and optimization of metabolic stability are paramount to de-risk drug development programs and conserve resources.[3][]

This guide provides an in-depth comparison of the metabolic stability of (4-Bromo-benzylamino)-acetic acid derivatives. We will delve into the causality behind experimental design, provide a robust, self-validating protocol for in vitro assessment, and discuss the interpretation of results within the context of structure-metabolism relationships (SMR).

Experimental Design: Choosing the Right Tools for Early Assessment

For early-stage drug discovery, in vitro models offer a cost-effective and high-throughput means to evaluate metabolic liabilities.[3][5] The two most common systems are liver microsomes and hepatocytes.[6][7]

  • Liver Microsomes : These are subcellular fractions of the endoplasmic reticulum from liver cells.[5] They are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, making them an excellent tool for initial stability screening.[5][7] Their ease of use, cost-effectiveness, and good reproducibility make them the workhorse for metabolic stability assays in lead optimization.[][5]

  • Hepatocytes : As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UDP-glucuronosyltransferases or UGTs) and transporters.[3][7] They provide a more comprehensive picture of a compound's metabolic fate but are more expensive and complex to work with.

Causality of Choice : For the initial comparative screening of a series of derivatives like (4-Bromo-benzylamino)-acetic acid, human liver microsomes (HLM) are the logical choice. The primary goal at this stage is to rank-order compounds based on their susceptibility to CYP-mediated metabolism, which is often the main driver of clearance for many small molecules.[5][8] This allows for rapid identification of metabolic "soft spots" that can be addressed through chemical modification.

Workflow for Assessing Metabolic Stability in Human Liver Microsomes

The following diagram illustrates the standard workflow for determining the metabolic stability of test compounds.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation & Sampling cluster_analysis 3. Analysis & Data Processing A Test Compound Stock (e.g., 10 mM in DMSO) B Prepare Incubation Mix: - Human Liver Microsomes - Phosphate Buffer (pH 7.4) C Prepare Cofactor Solution: - NADPH in Buffer D Pre-warm Incubation Mix & Cofactor Solution at 37°C C->D E Initiate Reaction: Add Test Compound (1 µM final) & NADPH Solution D->E Combine F Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) E->F G Quench Reaction: Add Cold Acetonitrile with Internal Standard F->G H Centrifuge to Precipitate Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Parent Compound Remaining vs. Time I->J K Calculate Metabolic Parameters: - In Vitro Half-Life (t½) - Intrinsic Clearance (CLint) J->K

Caption: Workflow for an in vitro metabolic stability assay using human liver microsomes.

Detailed Experimental Protocol: Human Liver Microsome Stability Assay

This protocol is designed as a self-validating system by including appropriate controls.

1. Materials & Reagents

  • Test Compounds: (4-Bromo-benzylamino)-acetic acid derivatives (10 mM stock in DMSO).

  • Biological Material: Pooled Human Liver Microsomes (e.g., from a reputable supplier, stored at -80°C).[9]

  • Positive Controls: Verapamil (high clearance), Diazepam (low clearance).

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

  • Cofactor: NADPH regenerating system or 1 mM NADPH solution.

  • Quenching Solution: Acetonitrile, ice-cold, containing a suitable internal standard (e.g., a structurally similar but stable compound).

  • Equipment: 37°C water bath/incubator, centrifuge, 96-well plates, liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[9][10]

2. Assay Procedure

  • Thaw Microsomes: Thaw the vial of HLM on ice. Once thawed, dilute to a final working concentration of 0.5 mg/mL protein in ice-cold phosphate buffer.[11] Keep on ice.

  • Prepare Incubation Plates: In a 96-well plate, add the diluted HLM solution. For each test compound and control, prepare wells for each time point (e.g., 0, 5, 15, 30, 45 minutes) and a "minus cofactor" control well for the final time point.

  • Pre-incubation: Pre-incubate the plate containing the microsomes at 37°C for 10 minutes to bring it to physiological temperature.[12]

  • Initiate Reaction:

    • Add the test compound or control compound to the wells to achieve a final concentration of 1 µM. The low concentration helps ensure the kinetics are in the linear range (below the Michaelis-Menten constant, Kₘ).[9]

    • To initiate the metabolic reaction, add the pre-warmed NADPH solution to all wells except the "minus cofactor" controls. The reaction starts now.

  • Sampling and Quenching:

    • At each designated time point (0, 5, 15, 30, 45 min), stop the reaction by adding a fixed volume of ice-cold acetonitrile (containing the internal standard) to the corresponding wells.[8] The 0-minute sample is quenched immediately after adding NADPH.

    • The "minus cofactor" control validates that compound loss is due to enzymatic metabolism and not non-specific binding or degradation.

  • Sample Processing:

    • After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated microsomal proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

3. LC-MS/MS Analysis

  • The concentration of the remaining parent compound in each sample is quantified using a validated LC-MS/MS method.[13][14] This technique provides the high sensitivity and specificity required to detect the parent drug in a complex biological matrix.[10][14]

4. Data Analysis

  • Calculate Percent Remaining: For each time point, determine the peak area ratio of the analyte to the internal standard. The percent of parent compound remaining is calculated relative to the 0-minute time point.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining against time. The slope of this line represents the elimination rate constant (k). The half-life is calculated as:

    • t½ = -0.693 / slope

  • Calculate Intrinsic Clearance (CLint): Intrinsic clearance represents the inherent ability of the liver enzymes to metabolize a drug. It is calculated using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

Comparative Data for (4-Bromo-benzylamino)-acetic Acid Derivatives (Hypothetical)

The data below is hypothetical and serves to illustrate how results should be presented for clear comparison. Structural modifications are designed to probe potential metabolic liabilities.

Compound IDStructural Modification from ParentIn Vitro t½ (min)CLint (µL/min/mg protein)Predicted Metabolic Stability
Parent (4-Bromo-benzylamino)-acetic acid2555.4Moderate
DER-01 Methylation of the amine (-NHCH₃-)12115.7Low
DER-02 Fluorination on benzyl ring (ortho)4530.8High
DER-03 Replacement of Br with Cl2849.5Moderate
DER-04 Cyclopropyl group on the amine> 60< 23.1Very High
Verapamil Positive Control< 5> 277Very Low
Diazepam Positive Control5525.2High

Interpretation of Hypothetical Data:

  • DER-01: The secondary amine is likely susceptible to N-demethylation, a common CYP-mediated reaction, leading to rapid metabolism.[15]

  • DER-02: Adding an electron-withdrawing fluorine atom can block a potential site of aromatic hydroxylation, thereby "shielding" the molecule from metabolism and increasing its stability.

  • DER-04: The bulky cyclopropyl group may sterically hinder the approach of CYP enzymes to the amine, a common metabolic soft spot, significantly improving stability.

Potential Metabolic Pathways

Understanding the structure of (4-Bromo-benzylamino)-acetic acid allows us to predict its primary metabolic pathways. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups to increase water solubility for excretion.[16][17]

G Parent (4-Bromo-benzylamino)-acetic acid (Parent Compound) N_Dealkylation N-Dealkylation (forms 4-Bromobenzylamine) Parent->N_Dealkylation Phase I (CYP450) Aromatic_Hydroxylation_A Aromatic Hydroxylation (on bromo-phenyl ring) Parent->Aromatic_Hydroxylation_A Phase I (CYP450) Aromatic_Hydroxylation_B Aromatic Hydroxylation (on phenyl-acetic acid ring) Parent->Aromatic_Hydroxylation_B Phase I (CYP450) Benzylic_Hydroxylation Benzylic Hydroxylation (at CH₂ bridge) Parent->Benzylic_Hydroxylation Phase I (CYP450) Glucuronide Glucuronide Conjugate Aromatic_Hydroxylation_A->Glucuronide Phase II (UGTs) Sulfate Sulfate Conjugate Aromatic_Hydroxylation_A->Sulfate Phase II (SULTs) Aromatic_Hydroxylation_B->Glucuronide Phase II (UGTs) Aromatic_Hydroxylation_B->Sulfate Phase II (SULTs) Benzylic_Hydroxylation->Glucuronide Phase II (UGTs) Benzylic_Hydroxylation->Sulfate Phase II (SULTs)

Caption: Predicted metabolic pathways for (4-Bromo-benzylamino)-acetic acid derivatives.

Key Predicted Reactions:

  • CYP-Mediated Oxidation (Phase I): The primary routes of metabolism for benzylamines are often mediated by CYP enzymes.[15][18][19]

    • Aromatic Hydroxylation: The phenyl rings are susceptible to hydroxylation.

    • N-Dealkylation: Cleavage of the bond between the nitrogen and the benzyl group or the acetic acid group is a common pathway.

  • Conjugation (Phase II): If hydroxylation occurs, the newly formed hydroxyl group can be conjugated with glucuronic acid (by UGTs) or sulfate (by SULTs) to form highly polar metabolites that are easily excreted.[20][21][22]

Conclusion and Future Directions

This guide outlines a robust, logical, and scientifically grounded framework for comparing the metabolic stability of (4-Bromo-benzylamino)-acetic acid derivatives. By employing a standardized in vitro HLM assay, researchers can efficiently generate comparative data on half-life and intrinsic clearance. This data, when integrated with an understanding of potential metabolic pathways, empowers medicinal chemists to make informed decisions for structural modifications. The goal is to rationally design next-generation analogs with an optimized balance of potency, selectivity, and metabolic stability, thereby increasing the probability of success in later stages of drug development.

References

  • Vertex AI Search. (2025).
  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • ResearchGate. (2025). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges.
  • Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes.
  • National Institutes of Health (NIH). (n.d.). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method.
  • Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study.
  • BOC Sciences. (n.d.).
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • YouTube. (2024). ADME 101: Drug Metabolism Studies – Metabolic Stability.
  • WuXi AppTec Lab Testing Division. (n.d.). Metabolic Stability Assays.
  • ACS Publications. (n.d.).
  • PubMed. (n.d.).
  • SlidePlayer. (n.d.).
  • PubMed Central. (n.d.). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition.
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • PubMed Central. (n.d.).
  • Technology Networks. (2020).
  • Cyprotex. (n.d.). Microsomal Stability.
  • FlipHTML5. (2015).
  • ResolveMass Laboratories Inc. (2026).
  • The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021). Cytochrome P450 Metabolism.
  • Patsnap Synapse. (2025).
  • PubMed Central. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.